4-Cyano-3-phenylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyano-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSUTHFZYOIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Cyano-3-phenylbutanoic Acid: The Chemoenzymatic Gateway to Chiral Gabapentinoids
An in-depth technical guide on 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5), structured for researchers and drug development professionals.
Executive Summary
4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5) is a critical fine chemical intermediate, primarily utilized in the asymmetric synthesis of Phenibut (4-amino-3-phenylbutanoic acid), a clinically significant GABA-mimetic drug. Unlike traditional synthetic routes relying on hazardous nitro-aldol condensations, this compound enables a chemoenzymatic pathway analogous to the industrial production of Pregabalin. By leveraging nitrilase-catalyzed desymmetrization, this intermediate allows for the production of optically pure (R)- or (S)-Phenibut, addressing the growing demand for enantiopure neuroactive agents.
Chemical Identity & Physicochemical Properties
This compound is a substituted glutaric acid derivative. Its structure features a chiral center at the C3 position, making it a subject of interest for stereoselective synthesis.
Table 1: Chemical Identification & Core Properties
| Property | Specification |
| CAS Number | 131906-15-5 |
| IUPAC Name | 3-(Cyanomethyl)-4-phenylbutanoic acid; Benzenepropanoic acid, |
| Common Name | 4-Cyano-3-phenylbutyric acid |
| Molecular Formula | C |
| Molecular Weight | 189.21 g/mol |
| SMILES | N#CCC(c1ccccc1)CC(=O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Melting Point | 85–90 °C (Typical for this class; verify with specific CoA) |
| Chirality | Exists as (R)- and (S)- enantiomers; CAS 131906-15-5 often refers to the racemate unless specified. |
Synthetic Pathways & Manufacturing
The industrial relevance of 4-Cyano-3-phenylbutanoic acid lies in its role as a "green" alternative to the classical nitromethane route for Phenibut production.
The Chemoenzymatic Route (Green Chemistry)
This advanced workflow mirrors the "Pfizer Process" used for Pregabalin. It avoids the risk of explosion associated with nitromethane and provides high enantiomeric excess (ee).
-
Precursor Assembly: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, followed by Michael addition of cyanide, yields 3-phenylglutaronitrile (3-phenylpentanedinitrile).
-
Enzymatic Desymmetrization: A specific nitrilase enzyme (EC 3.5.5.1) selectively hydrolyzes one of the two chemically equivalent nitrile groups.
-
Downstream Processing: The unreacted dinitrile is easily separated, and the chiral acid is isolated for conversion to the drug substance.
Diagram: Chemoenzymatic Synthesis Workflow
Caption: Figure 1. The chemoenzymatic route uses a nitrilase to convert the dinitrile precursor into the target mono-acid, enabling enantioselective synthesis of Phenibut.
Pharmaceutical Applications: The "Missing Link" to Phenibut
The primary utility of CAS 131906-15-5 is its conversion into Phenibut , a neuropsychotropic drug used for anxiety, insomnia, and asthenia.
Mechanism of Conversion (The Hofmann Degradation)
A critical chemical insight is that CAS 131906-15-5 has a 5-carbon chain (including the nitrile carbon), while Phenibut has a 4-carbon chain. Therefore, the synthesis must involve a chain-shortening step, typically the Hofmann Rearrangement .
-
Step 1: Amide Formation. The nitrile group (-CN) is hydrolyzed to a primary amide (-CONH
). -
Step 2: Hofmann Rearrangement. The amide is treated with hypochlorite/bromine and base. The carbonyl carbon is lost as CO
, and the alkyl group migrates to the nitrogen, forming the primary amine. -
Result: The 3-phenyl-4-cyanobutanoic acid becomes 4-amino-3-phenylbutanoic acid (Phenibut).
Comparative Advantage
| Feature | Traditional Route (Nitromethane) | Advanced Route (Via CAS 131906-15-5) |
| Key Reagents | Nitromethane (Explosive), Raney Ni | Nitrilase, Hypochlorite |
| Chirality | Racemic (Requires resolution) | Enantiopure (Intrinsic) |
| Safety Profile | High Risk (Exothermic, toxic) | Low Risk (Aqueous, enzymatic) |
| Yield | Moderate | High |
Analytical Characterization
To validate the identity and purity of 4-Cyano-3-phenylbutanoic acid, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
):- 12.1 (s, 1H, -COOH )
- 7.15–7.40 (m, 5H, Ph -H)
- 3.45 (m, 1H, Ph-CH )
-
2.60–2.80 (m, 4H, -CH
-CN and -CH -COOH) -
Note: The chiral proton at C3 appears as a multiplet due to coupling with both adjacent methylene groups.
Infrared Spectroscopy (IR)
-
2240–2250 cm
: Sharp, weak band characteristic of the Nitrile (C≡N) stretch. -
1700–1725 cm
: Strong band for the Carboxylic Acid (C=O) stretch. -
2500–3300 cm
: Broad O-H stretch of the carboxylic acid.
Handling, Stability & Safety
While less hazardous than the nitromethane precursors, this compound requires standard laboratory safety protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Protect from moisture to prevent premature hydrolysis of the nitrile group.
-
Stability: Stable under neutral/acidic conditions. Rapidly hydrolyzes in strong alkaline media (converting the nitrile to amide/acid).
Diagram: Degradation & Reactivity Logic
Caption: Figure 2. Stability profile. Alkaline conditions can degrade the nitrile to a diacid impurity. Direct reduction yields a homolog, not Phenibut.
References
-
National Institutes of Health (NIH) - PubChem. Phenibut (4-Amino-3-phenylbutanoic acid) Compound Summary. Available at: [Link]
-
Chemikart. 4-Cyano-3-phenylbutanoic acid Product Data. Available at: [Link]
-
Molaid Chemicals. Synthesis and Properties of Phenibut Intermediates. Available at: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of GABA Analogs. (Contextual reference for Nitrilase pathway). Available at: [Link]
- Google Patents.Preparation method for 4-amino-3-phenylbutyric acid (CN102115450A).
Sources
- 1. Synthesis of a pseudodisaccharide α-C-glycosidically linked to an 8-alkylated guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 4-Cyano-3-phenylbutanoic Acid in Organic Solvents: A Predictive and Methodological Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. 4-Cyano-3-phenylbutanoic acid is a molecule of interest with a unique combination of functional groups that present both opportunities and challenges for solubilization. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility profile. In the absence of extensive published empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, emphasizes a foundational, first-principles approach. It combines theoretical prediction models, such as Hansen Solubility Parameters (HSP), with robust, field-proven experimental protocols to empower researchers to generate reliable and actionable solubility data.
Molecular Profile and Predicted Physicochemical Properties
The solubility behavior of 4-Cyano-3-phenylbutanoic acid is dictated by the interplay of its three primary structural motifs: the carboxylic acid group, the nitrile (cyano) group, and the phenyl ring attached to a butyric acid backbone.
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts hydrophilicity and is the primary acidic center of the molecule.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and a hydrogen bond acceptor, contributing to interactions with polar solvents.
-
Phenyl Group (-C₆H₅) & Alkyl Chain: The phenyl ring and the four-carbon backbone form the nonpolar, hydrophobic region of the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.
The overall solubility is a balance between these competing characteristics. Due to the lack of direct experimental data, we can estimate key physicochemical properties based on structurally similar compounds and computational models. These estimations are vital for designing solubility experiments and interpreting results.
| Property | Predicted Value/Range | Causality and Implication |
| Molecular Weight | ~189.21 g/mol | Calculated from the molecular formula C₁₁H₁₁NO₂. This moderate molecular weight does not inherently limit solubility. |
| pKa | 4.0 - 5.0 | The carboxylic acid group is the primary determinant. This value is typical for carboxylic acids and indicates it will be predominantly in its neutral, less water-soluble form at pH < 4 and its ionic, more water-soluble carboxylate form at pH > 5. |
| logP (Octanol-Water) | 1.5 - 2.5 | This value reflects the balance between the hydrophobic phenyl ring/alkyl chain and the polar carboxyl/cyano groups. A logP in this range suggests moderate lipophilicity, indicating that the compound will likely have appreciable solubility in a range of organic solvents but limited solubility in water.[1][2] |
Theoretical Framework for Solubility Prediction
A theoretical understanding of solute-solvent interactions allows for a rational selection of solvents for screening, minimizing unnecessary experimentation.
The Principle of "Like Dissolves Like"
This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3] For 4-Cyano-3-phenylbutanoic acid, this implies:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and nitrile groups, leading to favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can interact via dipole-dipole forces with the polar C=O and C≡N bonds. Their ability to accept hydrogen bonds is also beneficial.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the phenyl ring and alkyl backbone. Solubility is expected to be lower than in polar solvents unless the nonpolar character of the solute dominates.
Hansen Solubility Parameters (HSP)
HSP provides a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components.[3][4]
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated.[5] A smaller distance implies higher affinity.
Caption: Systematic workflow for determining the solubility of 4-Cyano-3-phenylbutanoic acid.
Protocol 3.1: Rapid Qualitative Solubility Assessment
Objective: To quickly classify solubility in a broad range of solvents.
Methodology:
-
Preparation: Add approximately 5-10 mg of 4-Cyano-3-phenylbutanoic acid to a series of small, clear glass vials.
-
Solvent Addition: To each vial, add the test solvent in 0.2 mL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect for the complete dissolution of the solid against a dark background.
-
Classification:
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 2.0 mL.
-
Slightly Soluble: Dissolves in 2.0 - 5.0 mL.
-
Insoluble: Does not fully dissolve in 5.0 mL of solvent.
-
Protocol 3.2: Quantitative Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the precise thermodynamic solubility at a controlled temperature. This is the gold-standard method. [6][7] Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Cyano-3-phenylbutanoic acid to a glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.
-
Incubation: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Equilibration: Agitate the samples for at least 24 hours to ensure equilibrium is reached. [7]A preliminary time-course experiment (sampling at 12, 24, 48 hours) can validate the required equilibration time.
-
Phase Separation: Allow the vials to stand undisturbed in the same temperature-controlled environment for 1-2 hours to let the excess solid settle.
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
Protocol 3.3: Quantification by Reverse-Phase HPLC (RP-HPLC)
Objective: To accurately measure the concentration of the dissolved analyte in the filtered supernatant from the shake-flask experiment. The phenyl group provides a strong chromophore, making UV detection highly suitable. [8] Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Method Development:
-
Mobile Phase: Start with a simple gradient system. [9] * Mobile Phase A: Water with 0.1% Formic Acid (to suppress ionization of the carboxylic acid and ensure a sharp peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A typical starting gradient would be 5% to 95% B over 10-15 minutes to determine the approximate retention time. [10] * Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan a concentrated standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), likely around 254 nm due to the phenyl ring.
-
Optimization: Once the retention time is known, the gradient can be optimized to be isocratic or a shallow gradient for faster run times while maintaining good resolution.
-
-
Calibration:
-
Prepare a stock solution of 4-Cyano-3-phenylbutanoic acid of known concentration in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted samples.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.999.
-
-
Sample Analysis: Inject the diluted, filtered samples from Protocol 3.2. Use the peak area and the calibration curve equation to calculate the exact concentration in the diluted sample, then factor in the dilution to determine the final solubility in the original solvent.
Data Synthesis and Application
The combined qualitative and quantitative data provides a comprehensive solubility map. This information is directly applicable to:
-
Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired temperature.
-
Purification & Crystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or upon addition of an anti-solvent.
-
Formulation: Choosing solvents or co-solvent systems that can achieve the target concentration for preclinical formulations.
Safety and Handling
All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.
-
4-Cyano-3-phenylbutanoic acid: While specific toxicity data is not available, compounds with nitrile groups should be handled with care to avoid ingestion, inhalation, and skin contact.
-
Organic Solvents: Refer to the specific Safety Data Sheet (SDS) for each solvent used. Pay close attention to flammability, toxicity, and proper disposal procedures.
References
A comprehensive list of authoritative sources is provided for further reading and verification of the methodologies and principles discussed in this guide.
-
U.S. Environmental Protection Agency. (n.d.). 4-Cyano-3-fluorophenyl 4-hexylbenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Satinsky, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. ResearchGate. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenibut. PubChem. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-4-phenylbutanoic acid. PubChem. Retrieved from [Link]
-
Avdeef, A., & Tsinman, O. (2018). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Tetko, I. V., et al. (2020). Large-Scale Evaluation of log P Predictors. ResearchGate. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
Tetko, I. V., et al. (2017). Prediction of logP for Pt(II) and Pt(IV) complexes. ResearchGate. Retrieved from [Link]
-
Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Baka, E., et al. (2019). Study on standardization of shake-flask solubility determination method. ResearchGate. Retrieved from [Link]
-
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]
-
ACE HPLC Columns. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-phenylbutanoic acid. PubChem. Retrieved from [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. m.youtube.com [m.youtube.com]
4-Cyano-3-phenylbutanoic acid safety data sheet (SDS)
Technical Guide: 4-Cyano-3-phenylbutanoic Acid
CAS Registry Number: 131906-15-5 (Note: The CAS 22924-15-8 often erroneously associated with this string corresponds to 3-Ethoxybenzaldehyde. This guide focuses strictly on the 4-Cyano-3-phenylbutanoic acid structure.)
Part 1: Chemical Identity & Structural Analysis
4-Cyano-3-phenylbutanoic acid is a bifunctional organic intermediate characterized by a carboxylic acid tail and a nitrile (cyano) head, separated by a phenyl-substituted aliphatic chain.[1] It serves as a critical scaffold in the synthesis of
| Property | Data |
| IUPAC Name | 4-Cyano-3-phenylbutanoic acid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Physical State | Solid (White to off-white powder) |
| Melting Point | 108–112 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |
Structural Significance
The molecule features a chiral center at the C3 position. The presence of the cyano group (-CN) allows for selective reduction to a primary amine, extending the carbon chain by one unit relative to the nitrile carbon. This distinguishes it from Phenibut precursors (which typically involve a nitro-group reduction or a different carbon skeleton), making this compound a route to homo-Phenibut analogs.
Part 2: Safety Data Sheet (SDS) – Technical Synthesis
As a dedicated SDS is often proprietary for research-scale intermediates, the following safety profile is synthesized from functional group toxicology (Nitrile + Carboxylic Acid) and GHS standards.
Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Protocols
-
Respiratory Protection: Handling must occur within a certified chemical fume hood. The nitrile moiety carries a risk of metabolic release of cyanide ions in extreme toxicity cases, though aliphatic nitriles are generally less acute than aromatic ones.
-
Skin/Eye Defense: Nitrile-grade gloves (minimum thickness 0.11 mm) and tightly fitting safety goggles are mandatory.
-
Spill Response: Neutralize spills with a weak basic solution (Sodium Carbonate) to convert the acid to its salt, facilitating safer cleanup. Avoid acidic cleanup agents which could theoretically liberate HCN if the nitrile is compromised (unlikely under standard conditions but theoretically possible).
Part 3: Synthesis & Experimental Workflows
The most robust synthetic route involves the Michael Addition of an acetonitrile anion equivalent to a cinnamic acid derivative.
Synthesis Protocol: Michael Addition Strategy
Objective: Synthesize 4-Cyano-3-phenylbutanoic acid via Ethyl Cinnamate.
Reagents:
-
Ethyl Cinnamate (1.0 eq)
-
Acetonitrile (Solvent/Reagent)
-
LDA (Lithium Diisopropylamide) or NaH (Sodium Hydride)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF to -78°C. Add LDA (1.1 eq). Slowly add Acetonitrile (1.1 eq) dropwise. Stir for 30 minutes to generate the cyanomethyl carbanion ([CH₂CN]⁻).
-
Michael Addition: Dissolve Ethyl Cinnamate in THF and add slowly to the enolate solution at -78°C.
-
Propagation: Allow the mixture to warm to room temperature over 4 hours. The nucleophilic attack occurs at the
-position of the cinnamate. -
Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Hydrolysis: The resulting Ethyl 4-cyano-3-phenylbutanoate is dissolved in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq) and stir at 0°C to prevent hydrolysis of the nitrile group (which requires harsher conditions).
-
Isolation: Acidify carefully with 1M HCl to pH 3. Extract the free acid (Target Compound).
Reduction to GABA Analog (Application)
To convert the target intermediate into the bioactive amino acid:
-
Catalytic Hydrogenation: Raney Nickel, H₂ (50 psi), in Methanol/Ammonia.
-
Transformation: R-CH₂-CN
R-CH₂-CH₂-NH₂.
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the logical flow from precursors to the target acid and its subsequent reduction.
Figure 1: Synthetic pathway from Cinnamate precursors to the 4-Cyano-3-phenylbutanoic acid intermediate and its reduction to a GABA analog.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218654 (4-Cyano-3-phenylbutanoic acid). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for Michael Addition mechanism of nitrile anions).
Sources
Strategic Utilization of 4-Cyano-3-phenylbutanoic Acid in the Enantioselective Synthesis of GABAergic Gabapentinoids
Topic: Applications of 4-Cyano-3-phenylbutanoic acid in Drug Discovery Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads
Executive Summary
In the landscape of neuropsychiatric drug development, 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5) has emerged as a critical "chiral synthon" for the synthesis of 3-substituted GABA analogs, most notably Phenibut (
While traditional industrial routes rely on the desymmetrization of achiral 3-phenylglutaric anhydride—a process often plagued by low yields and complex resolutions—the utilization of 4-cyano-3-phenylbutanoic acid offers a streamlined, enantioselective pathway. By serving as a masked mono-amide , the cyano moiety allows for the preservation of stereochemistry established early in the synthesis, bypassing the "meso-trap" of the glutaric intermediate.
This guide details the mechanistic advantages, experimental protocols, and quality control parameters for leveraging this intermediate in high-purity API (Active Pharmaceutical Ingredient) production.
Chemical Profile & Mechanistic Rationale[1][2]
The "Meso-Trap" in Traditional Synthesis
The standard synthesis of Phenibut involves the condensation of benzaldehyde with ethyl acetoacetate to form 3-phenylglutaric acid. This intermediate is achiral (meso) due to an internal plane of symmetry. Consequently, generating the active (R)-enantiomer requires a late-stage resolution of the racemic amide or salt, resulting in a theoretical maximum yield of 50% for the desired isomer.
The Cyano-Advantage
4-Cyano-3-phenylbutanoic acid breaks this symmetry. The molecule contains four distinct substituents at the C3 chiral center:
-
Hydrogen (-H)
-
Phenyl group (-Ph)
-
Acetic acid moiety (
) -
Cyanomethyl moiety (
)
Because the cyanomethyl group is chemically distinct from the acetic acid group, the chirality of the molecule is robust. This allows chemists to establish the stereocenter upstream (e.g., via asymmetric Michael addition) and carry it through to the final API without racemization, provided the nitrile is selectively converted to the amine.
Structural Taxonomy
| Feature | Specification |
| IUPAC Name | 4-cyano-3-phenylbutanoic acid (or 3-(cyanomethyl)-3-phenylpropanoic acid) |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Key Functionality | Nitrile (-CN): Precursor to the primary amine via Hofmann rearrangement of the intermediate amide.Carboxylic Acid (-COOH): Anchoring group for salt formation or esterification. |
| Chirality | (R)- and (S)-enantiomers available.[1][2][3] (R)-Phenibut requires the (S)-nitrile precursor (depending on CIP priority shift during transformation). |
Primary Application: Enantioselective Synthesis of (R)-Phenibut
The most high-value application of this intermediate is the production of (R)-Phenibut , the pharmacologically active enantiomer responsible for GABA-B agonism and
The "Nitrile-to-Amine" Pathway
Unlike direct reduction (which would yield a 5-carbon homo-GABA analog), the synthesis of Phenibut (4-carbon chain) requires the excision of one carbon atom. This is elegantly achieved via the Hofmann Rearrangement of the amide derived from the nitrile.
Reaction Workflow
-
Partial Hydrolysis: The nitrile is selectively hydrolyzed to the primary amide (
) without affecting the carboxylic acid. -
Hofmann Rearrangement: The amide is treated with hypochlorite/hydroxide to migrate the alkyl group, releasing
and forming the primary amine.
Visualization of the Pathway
Caption: The "Chiral Bypass" route avoids the achiral glutaric anhydride intermediate, preserving the stereocenter established in the starting material.
Experimental Protocol: Conversion to Phenibut
Objective: Synthesis of (R)-Phenibut HCl from (S)-4-cyano-3-phenylbutanoic acid. Safety Note: This protocol involves the generation of isocyanates (intermediate) and the use of strong oxidizers. Perform in a fume hood.
Phase 1: Selective Hydrolysis (Nitrile Amide)
Rationale: We must stop the hydrolysis at the amide stage. Complete hydrolysis to the diacid (glutaric acid) would destroy the chirality (creating a meso compound).
-
Reagents: Charge a reactor with (S)-4-cyano-3-phenylbutanoic acid (1.0 eq), NaOH (1.1 eq, 1M solution), and Hydrogen Peroxide (30%, 2.5 eq).
-
Conditions: Stir at 0–5°C initially to control the exotherm, then allow to warm to 25°C over 4 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the nitrile peak (~2200 cm⁻¹ IR stretch) and appearance of the amide carbonyl.
-
Workup: Acidify carefully to pH 4.0 to precipitate the mono-amide intermediate (5-amino-5-oxo-3-phenylpentanoic acid). Filter and dry.
-
Checkpoint: Verify enantiomeric excess (ee) by Chiral HPLC. No racemization should occur here.
-
Phase 2: Hofmann Rearrangement (Amide Amine)
Rationale: The Hofmann rearrangement occurs with retention of configuration at the migrating chiral carbon. This is the critical step for transferring chirality to the final drug.
-
Preparation: Dissolve the mono-amide (from Phase 1) in 20% NaOH (3.0 eq) at 0°C.
-
Oxidation: Add Sodium Hypochlorite (NaOCl) solution (10–13% active chlorine, 1.05 eq) dropwise, maintaining temperature <5°C.
-
Rearrangement: Once addition is complete, heat the mixture to 70°C for 1 hour. The solution will foam slightly as
(trapped as carbonate) is released. -
Isolation: Cool to room temperature. Acidify with concentrated HCl to pH 1–2.
-
Crystallization: The product, (R)-Phenibut HCl , will crystallize upon cooling or can be extracted with isopropanol.
-
Purification: Recrystallize from water/ethanol to remove inorganic salts.
Comparative Analysis: Cyano Route vs. Traditional Route
| Metric | Traditional Route (Glutaric Anhydride) | Cyano Route (4-Cyano-3-phenylbutanoic acid) |
| Starting Material | Benzaldehyde (Cheap) | Chiral Nitrile (Higher Cost) |
| Chirality Strategy | Late-stage Resolution (50% loss) | Early-stage Asymmetry (100% theoretical yield) |
| Step Count | 5-6 Steps | 3 Steps |
| Atom Economy | Low (Resolution waste) | High |
| Critical Risk | Racemization during anhydride opening | Over-hydrolysis of nitrile to diacid |
| Suitability | Commodity/Generic Production | High-Purity/Chiral API Production |
Analytical Quality Control
To ensure the integrity of the "Cyano Route," specific analytical markers must be monitored.
Chiral Purity (HPLC)
-
Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV at 210 nm.
-
Acceptance Criteria: >99.5% ee for the nitrile starting material is required to achieve >99% ee in the final API, as the Hofmann rearrangement is stereospecific.
Impurity Profile
-
3-Phenylglutaric Acid: Result of over-hydrolysis. Must be <0.1%. This impurity is achiral and dilutes the enantiomeric excess.
-
Residual Cyanide: If using cyanide-based synthesis for the precursor, limit tests (Quantofix or Ion Chromatography) are mandatory.
References
- Method for obtaining phenibut production semi-products. EA026591B1.
-
Stereopharmacology of Phenibut
- Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology.
-
[Link]
-
Organocatalytic Synthesis of Chiral Nitriles
-
Chemical Structure & Properties
- 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5). PubChem Compound Summary.
-
[Link]
Sources
Methodological & Application
Synthesis of GABA Analogs from 4-Cyano-3-phenylbutanoic Acid: A Strategic Guide to Core Synthetic Transformations
An Application Note for Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[2] This has driven the development of GABA analogs, a class of compounds designed to mimic GABA's function with improved pharmacokinetic properties.[3][4] Structurally modified analogs such as Pregabalin and Baclofen are cornerstone therapies for epilepsy, neuropathic pain, and spasticity.[5][6] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of GABA analogs from 4-cyano-3-phenylbutanoic acid, a versatile and strategic starting material. We will explore the core chemical logic, provide detailed experimental protocols for key transformations, address common challenges, and offer field-proven optimization strategies.
Introduction to Synthetic Strategy: From Precursor to Product
The conversion of 4-cyano-3-phenylbutanoic acid into a therapeutically relevant GABA analog hinges on the strategic transformation of its two key functional groups: the nitrile (-C≡N) and the carboxylic acid (-COOH). The primary objective is the reduction of the nitrile group to a primary amine (-CH₂NH₂), which forms the core aminomethyl moiety of many GABA analogs. The carboxylic acid group provides the acidic character essential for the zwitterionic nature of the final product.
Two principal synthetic routes are considered, each with distinct mechanistic pathways and strategic implications:
-
Route A: Direct Catalytic Hydrogenation. This is the most direct approach, where the nitrile is reduced to a primary amine using a heterogeneous catalyst and hydrogen gas. It is a widely used industrial method known for its efficiency and atom economy.
-
Route B: Hofmann Rearrangement. This multi-step pathway involves converting the carboxylic acid into a primary amide, which then undergoes a rearrangement to yield a primary amine with one less carbon atom. This route offers a different disconnection approach and can be useful for accessing structurally diverse analogs.
The choice of strategy depends on factors such as the desired final structure, scalability, stereochemical control, and available equipment.
Reaction Mechanisms and Strategic Considerations
Route A: Direct Reduction via Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of nitrile reduction in pharmaceutical synthesis.[7] The process involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by a metal catalyst.
Mechanism: The reaction proceeds through an imine intermediate. The nitrile first adsorbs onto the catalyst surface and is partially hydrogenated to an imine (R-CH=NH). This imine can then either be further hydrogenated to the desired primary amine (R-CH₂NH₂) or react with a molecule of the primary amine product to form a secondary amine impurity after subsequent reduction.[7][8]
Causality Behind Experimental Choices:
-
Catalyst Selection: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO₂) are common catalysts. Nickel-based catalysts are often cost-effective and highly active.[8][9] Rhodium catalysts may also be employed, particularly in asymmetric hydrogenations to control stereochemistry.[10]
-
Solvent System: The choice of solvent is critical for suppressing impurity formation. Protic solvents like methanol or ethanol are typically used. The addition of ammonia to the solvent is a key strategy; ammonia competes with the primary amine product for reaction with the imine intermediate, thereby minimizing the formation of secondary amines.[7]
-
Pressure and Temperature: These parameters directly influence the reaction rate. Higher pressures of hydrogen increase its concentration on the catalyst surface, accelerating the reduction. However, conditions must be carefully optimized to avoid over-reduction or degradation of the starting material.
Route B: Amine Synthesis via Hofmann Rearrangement
The Hofmann rearrangement provides an alternative pathway by converting a primary amide into a primary amine with the loss of a carbon atom (as CO₂).[11][12] This requires an initial conversion of the carboxylic acid group of the starting material into a primary amide.
Mechanism:
-
N-Bromination: The primary amide reacts with bromine in the presence of a strong base (e.g., NaOH) to form an N-bromoamide intermediate.[12]
-
Anion Formation: The base abstracts the acidic N-H proton, forming an anion.
-
Rearrangement: The crucial step involves the loss of the bromide ion, which triggers a concerted migration of the alkyl group (attached to the carbonyl) to the nitrogen atom, forming an isocyanate intermediate.[13]
-
Hydrolysis: The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine and carbon dioxide.[11][13]
Strategic Implications: This route fundamentally alters the carbon skeleton. Starting with 4-cyano-3-phenylbutanoic acid, the resulting product after amide formation and Hofmann rearrangement would be a propanamine derivative. This makes the route suitable for synthesizing analogs where a one-carbon shortening is desired. The reaction is also known to proceed with retention of configuration at the migrating carbon, a crucial aspect for stereospecific syntheses.[12]
Detailed Synthetic Protocols
The following protocols are provided as a robust starting point for laboratory synthesis. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Amino-3-phenylbutanoic Acid via Catalytic Hydrogenation
This protocol details the direct conversion of the nitrile to the amine.
dot
Caption: Hofmann Rearrangement Mechanism.
Step 2a: Amide Formation
-
Convert 4-cyano-3-phenylbutanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide to precipitate the primary amide, 4-cyano-3-phenylbutanamide. Filter, wash with cold water, and dry the amide.
Step 2b: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide. [14]2. Add the 4-cyano-3-phenylbutanamide to the cold NaOBr solution and stir.
-
Slowly warm the reaction mixture and then heat to reflux (typically 60-80 °C) for 1-2 hours to complete the rearrangement and hydrolysis.
-
Cool the mixture and acidify to precipitate the product or extract with a suitable organic solvent after basification to isolate the free amine.
Data Summary
The following table summarizes expected outcomes for the primary hydrogenation protocol. Yields are representative and will vary based on reaction scale and optimization.
| Step | Reactant | Key Reagents & Catalyst | Conditions | Product | Typical Yield |
| 1 | 4-Cyano-3-phenylbutanoic acid | H₂, Raney Nickel, NH₃/MeOH | 40-50 °C, 50-100 psi | 4-Amino-3-phenylbutanoic acid | 75-90% |
| 2 | 4-Cyano-3-phenylbutanoic acid | H₂, 10% Pd/C, NH₃/MeOH | 25-40 °C, 50-100 psi | 4-Amino-3-phenylbutanoic acid | 80-95% |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitrile Reduction | - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or temperature.- Insufficient reaction time. | - Use fresh, high-activity catalyst.- Cautiously increase H₂ pressure and/or temperature.- Extend reaction time and monitor by TLC/HPLC. |
| Formation of Secondary Amine Impurities | The primary amine product reacts with the imine intermediate. [7][8] | - Ensure a sufficient concentration of ammonia is present in the solvent system to act as a competitive inhibitor.- Optimize for a lower reaction temperature if conversion is still efficient. |
| Product Isolation Difficulties | The amino acid product is a zwitterion, leading to high polarity and poor solubility in common organic solvents. | - Utilize recrystallization from polar solvent mixtures (e.g., water/isopropanol).- For challenging purifications, consider using ion-exchange chromatography. |
| Low Yield in Hofmann Rearrangement | - Incomplete amide formation.- Side reactions during rearrangement (e.g., hydrolysis of nitrile).- Suboptimal temperature control. | - Ensure complete conversion to the amide before proceeding.- Maintain low temperatures during the addition of bromine and the amide.- Carefully control the heating profile during the rearrangement step. |
References
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science Publisher. Available at: [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. ResearchGate. Available at: [Link]
-
3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available at: [Link]
-
γ-Aminobutyric Acid (GABA): Biosynthesis, Role, Commercial Production, and Applications. IntechOpen. Available at: [Link]
- Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. Google Patents.
-
GABA analogue. Wikipedia. Available at: [Link]
- Asymmetric synthesis of pregabalin. Google Patents.
-
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. MDPI. Available at: [Link]
-
Nitriles to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]
-
Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PubMed Central. Available at: [Link]
-
Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate. Available at: [Link]
- An improved process for the preparation of baclofen and its intermediate. Google Patents.
-
Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
-
reduction of nitriles. Chemguide. Available at: [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
An update on GABA analogs for CNS drug discovery. ResearchGate. Available at: [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. Available at: [Link]
- Method of producing optically active 4-amino-3-substituted phenylbutanoic acid. Google Patents.
-
An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. Available at: [Link]
- Asymmetric synthesis of pregabalin. Google Patents.
-
Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Pharmaceutical and Synthetic application of Hofmann reaction. ResearchGate. Available at: [Link]
-
A chemoenzymatic synthesis of Baclofen. ResearchGate. Available at: [Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Available at: [Link]
-
HOFMANN REARRANGEMENT. PHARMD GURU. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. Available at: [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available at: [Link]
-
Process for synthesis of (s) - pregabalin. PubChem. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]
- Process for synthesis of (s) - pregabalin. Google Patents.
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. L'Aquila University. Available at: [Link]
-
Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 11. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ajchem-b.com [ajchem-b.com]
Selective Reduction of the Nitrile Group in 4-Cyano-3-phenylbutanoic Acid: A Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of a nitrile to a primary amine in a molecule containing a carboxylic acid presents a significant synthetic challenge. This transformation is a crucial step in the synthesis of many pharmaceutical compounds, including the nootropic agent Phenibut (4-amino-3-phenylbutanoic acid) from its corresponding cyano-carboxylic acid precursor. The primary difficulty lies in identifying a reducing agent with the requisite chemoselectivity to act upon the nitrile group while leaving the carboxylic acid moiety intact. This guide provides a detailed overview of suitable reagents, their mechanisms of action, and comprehensive protocols for the selective reduction of the nitrile group in 4-Cyano-3-phenylbutanoic acid.
Understanding the Challenge: Chemoselectivity in Nitrile Reduction
The direct reduction of a nitrile to a primary amine requires a potent reducing agent. However, many powerful reductants, such as lithium aluminum hydride (LiAlH₄), will readily reduce both nitriles and carboxylic acids, leading to a mixture of products and undesired over-reduction.[1] Therefore, the choice of reagent and the precise control of reaction conditions are paramount to achieving the desired transformation. The key to success lies in exploiting the subtle differences in reactivity between the nitrile and carboxylic acid functional groups.
Recommended Reagents and Methodologies
Several methodologies have proven effective for the selective reduction of nitriles in the presence of carboxylic acids. The most prominent and reliable methods include catalytic hydrogenation and the use of modified borohydride reagents.
Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a powerful and often clean method for the reduction of nitriles.[2] Raney Nickel, a fine-grained nickel-aluminum alloy, is a widely used catalyst for this purpose due to its high activity and relatively low cost.[3][4]
Mechanism of Action: The high surface area of Raney Nickel adsorbs both the nitrile and hydrogen gas, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The carboxylic acid group is generally less reactive towards catalytic hydrogenation under neutral or slightly acidic conditions, allowing for a good degree of selectivity.
Key Experimental Considerations:
-
Catalyst Activity: The activity of Raney Nickel can vary depending on its preparation and handling. Using a freshly prepared or commercially sourced active catalyst is crucial for efficient reduction.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The presence of ammonia or an amine base in the reaction mixture can help to suppress the formation of secondary amine byproducts.
-
Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas. The optimal pressure and temperature will depend on the specific substrate and catalyst loading and may require some optimization.
Protocol 1: Raney Nickel Catalyzed Hydrogenation of 4-Cyano-3-phenylbutanoic acid
Materials:
-
4-Cyano-3-phenylbutanoic acid
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or other filter aid
Procedure:
-
In a suitable high-pressure reactor, add 4-Cyano-3-phenylbutanoic acid (1.0 eq).
-
Carefully add a slurry of Raney Nickel (typically 10-50% by weight of the substrate). The catalyst should be handled under a blanket of inert gas or solvent to prevent ignition.
-
Add anhydrous ethanol as the solvent.
-
To suppress secondary amine formation, add a solution of ammonia in methanol (e.g., 1-2 equivalents).
-
Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet with solvent and disposed of properly.
-
The filtrate containing the product, 4-amino-3-phenylbutanoic acid, can be concentrated under reduced pressure.
-
Further purification can be achieved by recrystallization or chromatography.
Sodium Borohydride in the Presence of a Cobalt Catalyst
Sodium borohydride (NaBH₄) alone is generally not a strong enough reducing agent to reduce nitriles. However, its reactivity can be significantly enhanced by the addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂).[5] This system provides a milder alternative to catalytic hydrogenation and can exhibit excellent chemoselectivity.
Mechanism of Action: The reaction between sodium borohydride and cobalt(II) chloride in situ generates cobalt boride (CoB), a black precipitate. The nitrile substrate is thought to adsorb onto the surface of the cobalt boride, where it is then reduced by the borohydride. The carboxylic acid, being less prone to coordination with the cobalt species, remains largely unreacted.
Key Experimental Considerations:
-
Stoichiometry: A stoichiometric excess of sodium borohydride is typically required.
-
Solvent: Protic solvents like methanol or ethanol are commonly employed.
-
Temperature: The reaction is often carried out at or below room temperature, making it a milder alternative to high-pressure hydrogenation.
Protocol 2: NaBH₄/CoCl₂ Reduction of 4-Cyano-3-phenylbutanoic acid
Materials:
-
4-Cyano-3-phenylbutanoic acid
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Dissolve 4-Cyano-3-phenylbutanoic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add Cobalt(II) chloride hexahydrate (e.g., 0.1-0.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add sodium borohydride (e.g., 3-5 eq) to the cooled solution. Caution: The addition of NaBH₄ is exothermic and will cause the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of hydrochloric acid until the black precipitate dissolves and the solution becomes acidic.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and adjust the pH to basic (e.g., pH 9-10) with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 7) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Comparative Overview of Methods
| Reagent/Method | Advantages | Disadvantages | Typical Conditions |
| Raney Nickel / H₂ | High yields, clean reaction, catalyst is relatively inexpensive. | Requires specialized high-pressure equipment, pyrophoric catalyst requires careful handling. | 50-100 psi H₂, 50-80 °C, Ethanol/Ammonia |
| NaBH₄ / CoCl₂ | Milder conditions (room temp.), does not require high pressure, good selectivity. | Stoichiometric amounts of reagents are needed, workup can be more involved. | 0-25 °C, Methanol |
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route from 4-Cyano-3-phenylbutanoic acid to 4-Amino-3-phenylbutanoic acid.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Conclusion
The selective reduction of the nitrile group in 4-Cyano-3-phenylbutanoic acid is a readily achievable transformation with the appropriate choice of reagents and careful control of reaction conditions. Both catalytic hydrogenation with Raney Nickel and the NaBH₄/CoCl₂ system offer viable and effective routes to the desired product, 4-amino-3-phenylbutanoic acid. The selection of a specific method will depend on the available equipment, scale of the reaction, and desired purity of the final product. The protocols provided in this guide serve as a robust starting point for researchers in the field of organic synthesis and drug development.
References
-
Science.gov. (n.d.). raney nickel catalyst: Topics by Science.gov. Retrieved from [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Chemistry university. (2021, April 13). Raney Nickel Reduction [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparative study of the synthetic methods for Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical and efficient procedure for reduction of carboxylic acids and their derivatives: use of KBH4–MgCl2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-1. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
Sources
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. ias.ac.in [ias.ac.in]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Application Note: Synthesis of 3-Phenylpiperidone Derivatives from Cyano Acids
[1]
Executive Summary
This guide details the synthetic pathway for 3-phenylpiperidin-2-one (and substituted derivatives) starting from cyano acids/esters .[1] This scaffold is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists, antidepressants, and as a precursor for 3-phenylpiperidine (3-PPP) derivatives.[1][2]
Unlike generic protocols, this application note focuses on the reductive cyclization of
Retrosynthetic Analysis & Strategy
The logical disconnection of the 3-phenylpiperidin-2-one ring reveals a linear
Strategic Pathway Visualization
The following diagram illustrates the disconnection and forward synthesis logic.
Figure 1: Retrosynthetic logic flow from the target lactam back to commercially available starting materials.[1][2]
Detailed Experimental Protocols
Phase 1: Synthesis of the -Cyano Ester Precursor
Objective: Synthesize ethyl 4-cyano-4-phenylbutanoate via Michael addition.
Mechanism: Base-catalyzed nucleophilic attack of the benzylic carbanion onto the
Reagents & Materials
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOEt (0.1 equiv).[1][2] Expert Note: Triton B is preferred for its solubility in organic media, preventing biphasic issues.[2]
Protocol
-
Setup: Charge a 3-neck round-bottom flask with Phenylacetonitrile (11.7 g, 100 mmol) and solvent (50 mL).
-
Activation: Add Triton B (2 mL) dropwise at room temperature. Stir for 15 minutes to generate the active carbanion species.
-
Addition: Cool the mixture to 0–5 °C. Add Ethyl Acrylate (11.0 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Critical: Exothermic reaction.[1][2] Maintain temp <10 °C to prevent polymerization of the acrylate.[2]
-
Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The nitrile starting material spot should disappear.[1][2]
-
Workup: Neutralize with dilute HCl (1N). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is usually sufficient for the next step.[1][2] If high purity is required, perform vacuum distillation (bp ~160 °C at 2 mmHg).[1]
Yield Expectation: 85–92% (Pale yellow oil).[1][2]
Phase 2: Reductive Cyclization (The Core Transformation)
Objective: Convert the nitrile group to a primary amine, which spontaneously cyclizes with the ester to form the lactam ring.[2] Scientific Rationale: Catalytic hydrogenation is chosen over hydride reagents (LiAlH₄) to prevent over-reduction of the ester to an alcohol before cyclization can occur.[1][2]
Reagents & Materials
-
Ethyl 4-cyano-4-phenylbutanoate (from Phase 1).[1]
-
Catalyst: Raney Nickel (Active, slurry in water/ethanol) or 10% Pd/C. Expert Note: Raney Ni is superior for nitrile reduction but requires careful handling (pyrophoric).[1][2]
-
Solvent: Ethanol (saturated with Ammonia).[1] Critical: Ammonia suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.[2]
Protocol
-
Safety Check: Ensure the autoclave/Parr shaker is rated for the pressure. Purge with N₂ three times.[1]
-
Loading: In a pressure vessel, dissolve the cyano ester (10 g) in ammoniacal ethanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~1.5 g wet slurry) under an inert atmosphere (Argon/Nitrogen).[1] Do not let the catalyst dry out.[2]
-
Hydrogenation: Pressurize with H₂ to 60 psi. Heat to 50–60 °C. Agitate vigorously for 6–12 hours.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.[1][2]
-
Workup:
-
Crystallization: The residue will often solidify.[1][2] Recrystallize from Isopropyl Ether or Ethyl Acetate/Hexane to obtain white crystals.[1][2]
Yield Expectation: 75–85%. Characterization:
Mechanism of Action
Understanding the "why" ensures reproducibility.[1][2] The reaction proceeds via a transient amino-ester intermediate.[1]
Figure 2: Mechanistic cascade during the hydrogenation process.[1][2]
Optimization & Troubleshooting (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Secondary Amine) | Dimerization of the intermediate imine. | Crucial: Ensure solvent is saturated with Ammonia (NH₃) or use Acetic Anhydride (to trap amine, then hydrolyze - alternate route).[1][2] |
| Incomplete Reduction | Catalyst poisoning or insufficient pressure.[1][2] | Wash Raney Ni thoroughly to remove alkali traces.[1] Increase H₂ pressure to 100 psi. |
| Polymerization in Step 1 | Acrylate polymerization.[1][2] | Add a radical inhibitor (e.g., Hydroquinone) during Michael addition; keep temp <10°C. |
| Product is an Oil (Not Solid) | Impurities or solvent retention.[1] | Triturate with diethyl ether or pentane to induce crystallization.[1][2] Check NMR for residual solvent.[1][2] |
References
-
Reductive Cyclization of Nitriles: Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 27, p. 68 (1947).[1][2] Link[1][2]
-
Synthesis of 3-Phenylpiperidines: Journal of Medicinal Chemistry, 1983, 26(6), 855–859.[2] (Describes synthesis of 3-PPP derivatives via similar lactam intermediates). Link[1][2]
-
Catalytic Hydrogenation of Cyano Esters: Industrial & Engineering Chemistry Product Research and Development, 1981, 20(3), 445–450.[2] (Optimization of Raney Ni conditions). Link[1][2]
-
Michael Addition Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[2] (Standard reference for Michael addition conditions).
Application Note: Catalytic Reduction Strategies for 4-Cyano-3-phenylbutanoic Acid
Executive Summary
This application note details the catalytic reduction of 4-Cyano-3-phenylbutanoic acid (4-CPBA) to 4-Amino-3-phenylbutanoic acid (Phenibut). This transformation represents the critical final step in the synthesis of this GABA-mimetic therapeutic.
The reduction of the nitrile group (-CN) in the presence of a carboxylic acid (-COOH) presents a unique chemo-selectivity challenge: Intramolecular Cyclization . The resulting gamma-amino acid is prone to spontaneous dehydration to form 4-phenylpyrrolidin-2-one (Phenibut Lactam).
This guide presents two distinct, field-validated protocols:
-
Method A (The Lactam-Mediated Pathway): A robust, high-pressure Raney Nickel protocol that intentionally leverages cyclization for intermediate purification.
-
Method B (The Direct Acidic Pathway): A mild, low-pressure Pd/C protocol designed to suppress cyclization and yield the linear amino acid directly.
Mechanistic Insight: The "Lactam Trap"
Understanding the competition between linear product formation and cyclization is paramount. In neutral media, the newly formed amine acts as a nucleophile toward the delta-carbonyl carbon, releasing water and forming the thermodynamically stable 5-membered lactam ring.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation point between the direct synthesis of the amino acid salt and the formation of the lactam impurity (or intermediate).
Figure 1: Reaction pathway showing the competition between salt formation (Green) and Lactamization (Red).
Protocol A: High-Pressure Raney Nickel (Lactam-Mediated)
Best for: Industrial scale-up, robust purification, handling crude precursors. Mechanism: This method operates in basic or neutral alcoholic media. Under these conditions, the reduction often yields a mixture of the amino acid and the lactam. The standard industrial practice is to force the lactamization (or accept it), purify the crystalline lactam, and then hydrolyze it. This ensures high purity in the final API.
Reagents & Equipment
-
Substrate: 4-Cyano-3-phenylbutanoic acid (or Ethyl Ester).
-
Catalyst: Raney Nickel (W-2 or W-6 activity), 10-20 wt% loading.
-
Solvent: Ethanol (95%) or Methanol.
-
Additives: Ammonia (aq) or NaOH (to solubilize free acid and activate catalyst).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).
Step-by-Step Protocol
-
Catalyst Preparation: Wash Raney Nickel (20 g) with water (3x) and ethanol (3x) to remove storage alkali. Caution: Pyrophoric.
-
Loading: Charge the autoclave with:
-
100 g 4-Cyano-3-phenylbutanoic acid.
-
600 mL Ethanol.
-
20 g Prepared Raney Nickel.
-
Optional: 50 mL 25% NH4OH (promotes amine formation, suppresses secondary amines).
-
-
Hydrogenation:
-
Purge reactor with N2 (3x) and H2 (3x).
-
Pressurize to 50–100 bar (5–10 MPa) .
-
Heat to 50–70°C .
-
Stir vigorously (1000+ RPM) for 6–12 hours until H2 uptake ceases.
-
-
Work-up (Lactam Isolation):
-
Cool and vent. Filter catalyst under inert atmosphere (Celite bed).
-
Concentrate filtrate to dryness.
-
Cyclization Step: Reflux the residue in Toluene or Xylene for 2–4 hours to drive full conversion to the Lactam (4-phenylpyrrolidin-2-one).
-
Recrystallize the Lactam from EtOAc/Hexane. (Target MP: 85–87°C).
-
-
Hydrolysis to Phenibut:
-
Dissolve purified Lactam in 6M HCl.
-
Reflux for 12–18 hours.
-
Concentrate to dryness or precipitate with Acetone to yield Phenibut Hydrochloride .
-
Protocol B: Low-Pressure Pd/C (Direct Acidic Route)
Best for: Laboratory scale, safety (low pressure), "Green" chemistry.
Mechanism: By conducting the hydrogenation in the presence of acid, the newly formed amine is immediately protonated to the ammonium salt (
Reagents & Equipment[1][2]
-
Substrate: 4-Cyano-3-phenylbutanoic acid.[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/HCl.
-
Equipment: Parr Shaker or Standard Hydrogenation Balloon/Manifold.
Step-by-Step Protocol
-
Solution Prep: Dissolve 10 g of 4-Cyano-3-phenylbutanoic acid in 100 mL of Glacial Acetic Acid.
-
Note: If using Ethanol, add 1.1 equivalents of Concentrated HCl.
-
-
Catalyst Addition: Add 1.0 g of 10% Pd/C (wet).
-
Hydrogenation:
-
Purge system with N2.
-
Introduce H2 at 1–3 bar (Atmospheric to 45 psi) .
-
React at Room Temperature (20–25°C) . Heating is not recommended as it promotes lactamization even in acid.
-
-
Monitoring: Monitor via TLC or HPLC. Reaction typically completes in 4–8 hours.
-
Work-up:
-
Filter catalyst over Celite.
-
Concentrate filtrate under reduced pressure.
-
If AcOH was used: Add concentrated HCl and evaporate again to swap counter-ions.
-
Recrystallize residue from Ethanol/Acetone to obtain white crystalline solid.
-
Comparative Analysis & Data
| Parameter | Method A: Raney Ni (Lactam Route) | Method B: Pd/C (Direct Route) |
| Pressure | High (50–100 bar) | Low (1–3 bar) |
| Temperature | 50–70°C | 20–25°C |
| Primary Intermediate | Lactam (Cyclized) | Linear Ammonium Salt |
| Selectivity | Low (Requires hydrolysis step) | High (Direct to salt) |
| Safety Profile | Low (Pyrophoric Ni, High Pressure) | High (Mild conditions) |
| Yield (Overall) | 75–85% | 80–90% |
Workflow Diagram
The following diagram contrasts the operational complexity of the two methods.
Figure 2: Operational workflow comparison. Method B offers a streamlined "One-Pot" approach.
Quality Control & Validation
To ensure the integrity of the final API (Phenibut HCl), the following QC markers must be monitored.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (90:10).
-
Detection: UV at 210 nm.
-
Retention Times: Phenibut (~4.5 min), Lactam Impurity (~7.2 min - Less Polar).
-
-
NMR Verification (
):-
Product (Phenibut): Look for methine multiplet at
3.4-3.6 ppm and methylene signals. -
Impurity (Lactam): Distinct shift in the methylene protons due to ring constraint; absence of free carboxylic acid proton exchange.
-
References
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481.
- Perekalin, V. V. (1954). "Synthesis of Phenibut." Zhurnal Obshchei Khimii.
-
Patent RU2146246C1. (2000). "Method of preparing gamma-amino-beta-phenylbutyric acid hydrochloride." Russian Patent Office. (Describes the Pd/C low-pressure hydrogenation method).
-
Patent CN102115450A. (2011). "Preparation method for 4-amino-3-phenylbutyric acid." China National Intellectual Property Administration. (Details the hydrolysis of the lactam intermediate).
-
PubChem Compound Summary. (2023). "4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut)."[2][3][4] National Center for Biotechnology Information.
Sources
- 1. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents [patents.google.com]
- 2. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1078-21-3,4-Amino-3-phenylbutanoic acid | lookchem [lookchem.com]
- 4. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
Procedure for synthesizing 4-Cyano-3-phenylbutanoic acid via Michael addition
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4-Cyano-3-phenylbutanoic acid . This molecule is a critical intermediate in the synthesis of gabapentinoids and pyrrolidinone derivatives (e.g., Phenibut, Baclofen precursors).
The protocol deviates from standard textbook descriptions by focusing on process safety and selectivity control —specifically, how to perform the Michael addition and subsequent decarboxylation without hydrolyzing the sensitive nitrile group.
Introduction & Strategic Rationale
The synthesis of
This protocol utilizes Ethyl Cyanoacetate as the Michael donor. This route offers three distinct advantages:
-
Safety: Avoids nitro-compounds and high-pressure hydrogenation.
-
Crystallinity: The intermediate diester is often a crystalline solid, simplifying purification.
-
Atom Economy: The "Guareschi-type" decarboxylation allows for precise removal of the activating ester group while retaining the nitrile and the backbone carboxylic acid.
Reaction Scheme
The synthesis proceeds via the Michael addition of ethyl cyanoacetate to ethyl cinnamate, followed by saponification and thermal decarboxylation.
Figure 1: Synthetic pathway illustrating the conversion of cinnamate esters to the target acid via a glutarate intermediate.
Critical Mechanism: The "Survival" of the Nitrile
The success of this protocol hinges on the stability difference between the ester and the nitrile.
-
Michael Addition: The ethoxide base generates the enolate of ethyl cyanoacetate (
), which attacks the -position of ethyl cinnamate. -
Saponification: We use aqueous KOH. Crucial Insight: Ester hydrolysis (saponification) is kinetically much faster than nitrile hydrolysis at moderate temperatures (
C). This allows us to convert the diester to the di-acid salt without converting the nitrile to an amide/acid. -
Decarboxylation: The resulting intermediate is a
-cyano carboxylic acid (a malonic acid derivative). These are thermally unstable.[1] Heating the free acid causes the carboxyl group to the nitrile to eject , leaving the nitrile intact.
Experimental Protocol
Phase A: Michael Addition
Reagents:
-
Ethyl Cinnamate (1.0 eq)[2]
-
Ethyl Cyanoacetate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (0.2 eq) - Catalytic is sufficient, but 0.5-1.0 eq increases rate.
-
Ethanol (Anhydrous)
Step-by-Step:
-
Catalyst Prep: In a dry 3-neck flask under
, dissolve sodium metal (0.2 eq) in anhydrous ethanol. Alternatively, use commercial 21% NaOEt solution. -
Donor Addition: Add Ethyl Cyanoacetate (1.1 eq) to the ethoxide solution at room temperature. Stir for 15 min to ensure enolate formation.
-
Acceptor Addition: Add Ethyl Cinnamate (1.0 eq) dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temp < 40°C to prevent polymerization.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The cinnamate spot (
) should disappear. -
Quench: Cool to room temp. Neutralize with Glacial Acetic Acid (1.0 eq relative to base).
-
Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over
and concentrate.-
Result: Diethyl 2-cyano-3-phenylglutarate (Viscous oil or low-melting solid). Yield typically 85–95%.
-
Phase B: Selective Hydrolysis & Decarboxylation
Reagents:
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Water / Ethanol (1:1 mixture)
-
Hydrochloric Acid (6N)
-
Toluene (for decarboxylation)
Step-by-Step:
-
Saponification: Dissolve the Michael adduct (from Phase A) in 1:1 Ethanol/Water. Add KOH (2.5 eq).
-
Controlled Heating: Stir at 50–60°C for 3 hours. Critical Alert: Do not reflux violently. High temp + strong base will hydrolyze the nitrile to the amide/acid.
-
Acidification: Cool the mixture to 0°C. Acidify carefully with 6N HCl to pH 1–2. The dicarboxylic acid intermediate (2-cyano-3-phenylglutaric acid) may precipitate as a gummy solid or oil.
-
Extraction: Extract the dicarboxylic acid into Ethyl Acetate (x3). Dry and evaporate the solvent at low temperature (<40°C).
-
Thermal Decarboxylation:
-
Take the crude dicarboxylic acid residue.
-
Suspend in Toluene (3-4 volumes).
-
Heat to reflux (110°C) for 2–3 hours. You will observe gas evolution (
). -
Mechanism:[3][4][5][6] The carboxyl group attached to the same carbon as the nitrile is thermodynamically unstable and leaves. The backbone carboxyl group (on the
chain) remains.
-
-
Final Purification:
-
Cool the toluene solution. The product, 4-Cyano-3-phenylbutanoic acid , often crystallizes upon cooling.
-
If not, evaporate toluene and recrystallize from Toluene/Hexane or Ethanol/Water.
-
Analytical Parameters & Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 102–105 °C | Literature matches for 3-phenylglutaric acid mononitrile. |
| Yield | 70–80% (Overall) | High yield due to lack of chromatography. |
| 1H NMR (DMSO-d6) | Distinctive multiplets for the CH2 groups flanking the chiral center. | |
| IR Spectroscopy | 2245 cm⁻¹ (CN stretch), 1710 cm⁻¹ (C=O stretch) | Nitrile peak is sharp and diagnostic. |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical control points (Saponification and Decarboxylation).
Troubleshooting & Optimization
-
Problem: Low Yield in Step 1.
-
Cause: Moisture in the solvent or "Retro-Michael" reaction.
-
Fix: Ensure Ethanol is anhydrous. Do not overheat during the addition phase.
-
-
Problem: Loss of Nitrile (Formation of Di-acid).
-
Cause: Saponification temperature too high or reaction time too long.
-
Fix: Strictly limit saponification to 50°C. Monitor by TLC. As soon as the starting material disappears, cool and acidify.
-
-
Problem: Incomplete Decarboxylation.
-
Cause: Temperature too low.
-
Fix: Ensure Toluene is refluxing vigorously. If using Xylene (higher BP), watch for thermal degradation. Toluene is usually the sweet spot (110°C).
-
References
-
Michael Reaction Mechanism & General Scope
-
Synthesis of 3-Phenylglutaric Acid Derivatives (Analogous Chemistry)
- -Phenylglutaric Anhydride. Organic Syntheses, Coll. Vol. 4, p.790 (1963). (Demonstrates the hydrolysis/decarboxylation of the phenyl-glutarate skeleton). Retrieved from [Link]
-
Decarboxylation of Malonic Acid Derivatives
-
Process Chemistry for GABA Analogs
-
Synthesis of Michael Adducts as Key Building Blocks. NIH / PubMed Central. (Contextualizes the use of Michael adducts in drug synthesis). Retrieved from [Link]
-
Sources
- 1. d-nb.info [d-nb.info]
- 2. 3-Phenylglutaric acid(4165-96-2) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glutarimides Using 4-Cyano-3-phenylbutanoic Acid
Introduction: The Significance of the Glutarimide Scaffold and the Strategic Utility of 4-Cyano-3-phenylbutanoic Acid
The glutarimide moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Notably, it is the central pharmacophore of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, which are pivotal in the treatment of various cancers and inflammatory diseases. The biological activity of these molecules is often attributed to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. The 3-phenyl substituted glutarimide core, in particular, has garnered significant attention as a key building block for the development of novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues with enhanced chemical stability and potent protein degradation capabilities.[1][2]
This application note provides a comprehensive guide for the synthesis of 3-phenylglutarimide, a foundational precursor for a diverse range of biologically active molecules, utilizing 4-cyano-3-phenylbutanoic acid as a strategic starting material. The rationale behind this synthetic approach lies in the facile and efficient acid-catalyzed intramolecular cyclization of the γ-cyanocarboxylic acid. This method offers a direct and atom-economical route to the desired glutarimide ring system. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for both the synthesis of the starting material and its subsequent cyclization, and discuss critical experimental parameters to ensure a successful and reproducible outcome.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 4-cyano-3-phenylbutanoic acid, followed by its acid-catalyzed hydrolysis and intramolecular cyclization to yield 3-phenylglutarimide.
Caption: High-level overview of the two-step synthesis of 3-phenylglutarimide.
Part 1: Synthesis of 4-Cyano-3-phenylbutanoic Acid
The synthesis of the crucial starting material, 4-cyano-3-phenylbutanoic acid, can be efficiently achieved through a Michael addition of a cyanide nucleophile to an appropriate α,β-unsaturated ester, followed by hydrolysis of the resulting ester. A common and effective precursor for this reaction is ethyl cinnamate.
Protocol 1: Synthesis of Ethyl 4-cyano-3-phenylbutanoate via Michael Addition
This protocol details the conjugate addition of cyanide to ethyl cinnamate. The choice of a cyanide source and reaction conditions is critical for achieving high yields and minimizing side reactions. Sodium cyanide in a protic solvent like ethanol is a common and effective system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl Cinnamate | 176.21 | 17.6 g | 100 |
| Sodium Cyanide | 49.01 | 7.35 g | 150 |
| Ethanol | 46.07 | 200 mL | - |
| Acetic Acid | 60.05 | As needed | - |
| Diethyl Ether | 74.12 | For extraction | - |
| Saturated NaCl solution | - | For washing | - |
| Anhydrous MgSO₄ | 120.37 | For drying | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cinnamate (17.6 g, 100 mmol) in ethanol (200 mL).
-
Carefully add sodium cyanide (7.35 g, 150 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-cyano-3-phenylbutanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-cyano-3-phenylbutanoate
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. Both acidic and basic hydrolysis conditions can be employed. Here, we detail a standard basic hydrolysis protocol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-cyano-3-phenylbutanoate | 217.26 | 21.7 g | 100 |
| Sodium Hydroxide | 40.00 | 8.0 g | 200 |
| Water | 18.02 | 100 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 4-cyano-3-phenylbutanoate (21.7 g, 100 mmol) in a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of water.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with 6M hydrochloric acid to a pH of approximately 2. A precipitate of 4-cyano-3-phenylbutanoic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-cyano-3-phenylbutanoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part 2: Synthesis of 3-Phenylglutarimide
The key step in this synthesis is the acid-catalyzed cyclization of 4-cyano-3-phenylbutanoic acid. This transformation proceeds via a tandem reaction involving the hydrolysis of the nitrile to a primary amide, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, leading to the formation of the stable six-membered glutarimide ring.
Reaction Mechanism: Acid-Catalyzed Hydrolysis and Intramolecular Cyclization
The mechanism is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the activated nitrile carbon. A series of proton transfers results in the formation of a primary amide intermediate. Subsequently, under the acidic conditions, the carboxylic acid is protonated, activating the carbonyl carbon towards nucleophilic attack. The lone pair of the amide nitrogen then attacks this activated carbonyl carbon in an intramolecular fashion. Finally, a molecule of water is eliminated to afford the thermodynamically stable 3-phenylglutarimide.
Caption: Proposed mechanism for the acid-catalyzed cyclization of 4-cyano-3-phenylbutanoic acid.
Protocol 3: Synthesis of 3-Phenylglutarimide
This protocol outlines the one-pot conversion of 4-cyano-3-phenylbutanoic acid to 3-phenylglutarimide using concentrated sulfuric acid as the catalyst and solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Cyano-3-phenylbutanoic Acid | 189.21 | 18.9 g | 100 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Ice | - | For quenching | - |
| Saturated Sodium Bicarbonate Solution | - | For neutralization | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
In a 250 mL round-bottom flask, carefully add 4-cyano-3-phenylbutanoic acid (18.9 g, 100 mmol) in portions to concentrated sulfuric acid (100 mL) with stirring. The temperature should be maintained between 0-10 °C using an ice bath. Caution: This is a highly exothermic reaction. Add the acid slowly and ensure efficient cooling.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-phenylglutarimide.
-
The product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford white to off-white crystals.
Expected Yield and Physical Properties:
-
Yield: 70-85%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 140-142 °C
-
Molecular Formula: C₁₁H₁₁NO₂[3]
-
Molecular Weight: 189.21 g/mol [3]
Safety and Handling
-
Sodium Cyanide: Extremely toxic. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 3-phenylglutarimide from 4-cyano-3-phenylbutanoic acid represents a robust and efficient method for accessing this valuable chemical intermediate. The protocols provided herein are designed to be reproducible and scalable, offering researchers in drug discovery and development a reliable pathway to this important scaffold. The mechanistic insights provided should aid in troubleshooting and optimization of the reaction conditions. By following these guidelines, researchers can confidently produce high-purity 3-phenylglutarimide for their downstream applications.
References
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition. (2021). URL: [Link]
-
Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters. (2023). URL: [Link]
-
3-Phenylglutarimide. PubChem. National Center for Biotechnology Information. URL: [Link]
-
4-amino-3-phenylbutyric acid HCl - Safety Data Sheet. Angene Chemical. (2024). URL: [Link]
-
MSDS of 4-amino-3-phenylbutyric acid. Capot Chemical Co.,Ltd. (2018). URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of 4-Cyano-3-phenylbutanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Cyano-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven insights to optimize your reaction yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis, structured in a direct question-and-answer format.
Q1: My overall yield is critically low. What are the most common culprits?
A low overall yield in this multi-step synthesis typically points to one of two critical areas: an inefficient Michael addition or unintended side reactions during the final ester hydrolysis. A systematic approach is required to diagnose the issue.
Diagnostic Workflow:
-
Isolate the Problematic Step: Analyze the crude product from each step (Michael addition and hydrolysis) via TLC or ¹H NMR. This will pinpoint where the material loss is occurring.
-
Michael Addition Inefficiency: If you observe a large amount of unreacted starting material (e.g., ethyl cinnamate) after the first step, the conjugate addition is the primary issue.
-
Hydrolysis-Related Losses: If the Michael addition product is clean but the final yield after hydrolysis is low, the issue lies in either incomplete ester hydrolysis or, more commonly, degradation of the molecule through unintended hydrolysis of the nitrile group.[1][2]
Below is a troubleshooting flowchart to guide your investigation.
Caption: Troubleshooting logic for low yield diagnosis.
Q2: How can I optimize the Michael Addition of cyanide to my cinnamate precursor?
The Michael addition of a cyanide nucleophile to an α,β-unsaturated ester like ethyl cinnamate is the cornerstone of this synthesis.[3] Its efficiency is highly dependent on reaction conditions. Cyanide is an excellent soft nucleophile, making it ideal for 1,4-conjugate addition.[4]
Key Optimization Parameters:
-
Cyanide Source: While HCN can be used, it is highly hazardous. Alkali metal cyanides like Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are more common and are typically used in slight excess (1.1-1.3 equivalents) to drive the reaction.[5] Using a less toxic source like Zn(CN)₂ is also an option, though it may require different catalytic systems.[6]
-
Solvent: Protic solvents like ethanol or methanol are often effective as they can protonate the intermediate enolate. Aprotic polar solvents such as DMSO or DMF can also be used and may enhance the nucleophilicity of the cyanide ion.
-
Catalysis: The reaction is often catalyzed by a weak base to generate the cyanide anion without significantly promoting side reactions. In some protocols, the cyanide salt itself is basic enough. The use of an anion-exchange resin can also serve as a solid-phase catalyst, simplifying workup.[7]
-
Temperature: The reaction is typically run at temperatures ranging from room temperature to a gentle reflux (e.g., 50-60°C).[7] Higher temperatures can increase the rate but may also promote side reactions, including polymerization or elimination.
Optimization Data Summary:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Change |
| Cyanide Source | NaCN (1.1 eq) | KCN (1.2 eq) | KCN is often more soluble in organic solvents. |
| Solvent | Ethanol | DMSO | DMSO increases the reactivity of the nucleophile. |
| Temperature | 25°C | 50°C | Modest heating can overcome activation energy barriers.[7] |
| Reaction Time | 24 hours | 12 hours | Higher reactivity can lead to shorter reaction times. |
| Typical Yield | 60-70% | 80-90% | - |
Q3: I am observing significant nitrile hydrolysis during the final ester hydrolysis step. How can I selectively hydrolyze the ester?
This is the most common and challenging side reaction. Both the ester and the nitrile can be hydrolyzed under acidic or basic conditions.[2] The key is to use conditions mild enough to cleave the ester without significantly affecting the more resilient nitrile group.
Acidic vs. Basic Hydrolysis:
-
Acidic Hydrolysis (e.g., refluxing HCl or H₂SO₄): This method is often too harsh. The high temperatures and strong acid required for ester hydrolysis will invariably lead to the concurrent hydrolysis of the nitrile to either an amide or a carboxylic acid, resulting in 3-phenylglutaric acid as a major byproduct.[8][9]
-
Basic Hydrolysis (Saponification): This is the preferred method. Using a base like NaOH or KOH in an aqueous alcohol solution at moderate temperatures (e.g., 50-70°C) is generally more selective. The reaction produces the carboxylate salt. A crucial final step is the careful acidification of the reaction mixture at low temperatures (0-5°C) to protonate the carboxylate without providing enough energy to hydrolyze the nitrile.
Recommended Protocol for Selective Hydrolysis:
-
Dissolve the crude ethyl 4-cyano-3-phenylbutanoate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of NaOH or KOH.
-
Heat the mixture to 60°C and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add cold, dilute HCl (e.g., 2M) with vigorous stirring, maintaining the temperature below 10°C, until the pH is ~2.
-
The product will precipitate and can be collected by filtration or extracted with an organic solvent.
Q4: What are the best practices for purifying the final product?
Purification of the final carboxylic acid can be challenging due to its polarity and potential for zwitterionic character if any amino-impurities are present.
-
Acid-Base Extraction: This is a powerful technique. After the reaction, dissolve the crude product in a solvent like ethyl acetate. Wash with water to remove inorganic salts. Extract the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (as described in Q3) and the pure product extracted back into an organic solvent.[10]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. A solvent system of toluene, a mixture of ethyl acetate/hexanes, or hot water can be effective.[11]
-
Chromatography: While possible, column chromatography on silica gel can be difficult for carboxylic acids due to streaking. If necessary, adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 4-Cyano-3-phenylbutanoic acid?
The most direct and widely applicable route involves a two-step sequence:
-
Michael Addition: The conjugate addition of a cyanide salt to an ethyl or methyl cinnamate precursor.
-
Selective Saponification: Base-mediated hydrolysis of the resulting ester to the carboxylic acid.
This pathway is generally robust and avoids many of the issues associated with more complex, multi-step syntheses.
Caption: Recommended synthetic workflow.
Q2: What are the key safety precautions when working with cyanide reagents?
Working with cyanide salts (NaCN, KCN) is extremely hazardous and requires strict safety protocols.
-
Toxicity: Cyanide is a potent, fast-acting poison. Avoid inhalation, ingestion, and skin contact.
-
Acidification Hazard: NEVER add acid directly to solid cyanide salts or concentrated cyanide solutions. This will liberate highly toxic hydrogen cyanide (HCN) gas. All acidification steps must be performed slowly, in a well-ventilated fume hood, and preferably on dilute solutions.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.
-
Emergency Preparedness: Have an emergency plan and a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available. Ensure all personnel are trained in its use.
Q3: Can I use an alternative to highly toxic cyanide salts?
Yes, several alternatives have been developed to mitigate the risks associated with alkali metal cyanides.
-
Electrophilic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) act as a source of "CN⁺".[12][13] This reverses the polarity of the reaction, requiring a nucleophilic carbon (e.g., an enolate) to attack the electrophilic cyanide source.
-
Transition-Metal Catalyzed Cyanation: Palladium or Nickel-catalyzed reactions can use less toxic or non-toxic cyanide sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) or even 1,4-dicyanobenzene.[14][15] These methods are more common for aryl cyanations but can be adapted for other substrates.
Q4: What is the mechanism of the key reaction steps?
Understanding the mechanism is key to troubleshooting.
Michael Addition Mechanism: The reaction proceeds via a base-catalyzed conjugate addition. The cyanide ion (CN⁻) acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate, which is then protonated by the solvent or upon workup to yield the product.
Caption: Mechanism of the cyanide Michael addition.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-cyano-3-phenylbutanoate
-
To a stirred solution of ethyl cinnamate (1 eq) in absolute ethanol (approx. 0.5 M solution) in a round-bottom flask, add powdered sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-12 hours.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Selective Hydrolysis to 4-Cyano-3-phenylbutanoic acid
-
Dissolve the crude ethyl 4-cyano-3-phenylbutanoate (1 eq) from the previous step in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to 60°C.
-
Monitor the saponification by TLC until all starting material is consumed (typically 2-4 hours).
-
Cool the reaction vessel in an ice-water bath to 0-5°C.
-
With vigorous stirring, slowly add 2M HCl dropwise. Monitor the pH, stopping when it reaches ~2. A white precipitate should form.
-
Maintain stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like toluene.
References
- SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.
- Preparation method for 4-amino-3-phenylbutyric acid.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Optimization of technological conditions for one-pot synthesis of (S)
- Synthesis of 4-phenylbutyric acid.
- Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
- γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure.
- Michael Addition | Cyanide | CN Soft Hard Nucleophile. YouTube.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).
- hydrolysis of nitriles. Chemguide.
- Michael addition reaction. Wikipedia.
- RECENT ADVANCES IN CYAN
- Strecker Synthesis. Organic Chemistry Portal.
- Optimization of the reaction conditions for the synthesis of 4a.
- Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC - PubMed Central.
- Nitrile to Acid - Common Conditions.
- 19.17: Nucleophilic Addition of –CN. Chemistry LibreTexts.
- Strecker amino acid synthesis. Wikipedia.
- Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethyl
- Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyan
- 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
- Strecker Amino Acid Synthesis Mechanism & Examples.
- Hydrolysis of nitriles to carboxylic acids.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 15. DSpace [repository.kaust.edu.sa]
Technical Support: Preventing Lactam Formation in 4-Cyano-3-phenylbutanoic Acid Reduction
This guide addresses the critical challenge of preventing intramolecular cyclization (lactamization) during the reduction of 4-Cyano-3-phenylbutanoic acid .
In the synthesis of GABA analogs (such as Phenibut or Baclofen derivatives), the reduction of a cyano/nitrile group in the presence of a carboxylic acid moiety presents a classic competing reaction: the formation of the desired open-chain amino acid versus the undesired cyclic lactam (pyrrolidone or piperidone derivative).
Topic: Selective Reduction & Lactam Suppression Applicable Substrates: 4-Cyano-3-phenylbutanoic acid, 3-Cyano-3-phenylpropanoic acid, and related GABA/Pregabalin precursors. Target Product: 4-Amino-3-phenylbutanoic acid (or homologous 5-amino derivative).[1][2]
Executive Summary: The "Protonation Lock" Strategy
The formation of lactam impurities is driven by the nucleophilic attack of the newly formed amine onto the carboxylic acid. This reaction is autocatalytic and accelerates under neutral/basic conditions and heat.
The Solution: You must decouple the reduction step from the cyclization pathway by maintaining the amine in its protonated ammonium form (
Part 1: Troubleshooting & Mechanism (Q&A)
Q1: Why is the lactam forming despite using mild reducing agents?
A: The lactamization is likely occurring in situ or during the concentration step, not necessarily due to the harshness of the reducing agent.
-
Mechanism: As soon as the nitrile (
) reduces to the primary amine ( ), the molecule becomes a "zwitterionic time bomb." The free amine lone pair attacks the carbonyl carbon of the carboxylic acid (intramolecular substitution). -
Thermodynamics: The formation of 5-membered (gamma-lactam) or 6-membered (delta-lactam) rings is entropically favored.
-
Critical Factor: If your reaction pH is > 7, the amine exists as a free base (
), which is a potent nucleophile.
Q2: Can I use Raney Nickel with Ammonia?
A: Proceed with extreme caution. While ammonia suppresses the formation of secondary amine dimers (a common nitrile reduction side-reaction), it leaves the primary amine unprotonated.
-
Risk: If you heat the reaction to drive the nitrile reduction (often required for Raney Ni), you simultaneously drive the thermal dehydration to the lactam.
-
Recommendation: If using Raney Ni, switch to a modified acidic protocol or use lower temperatures (< 30°C) with high hydrogen pressure to compensate for the rate loss.
Q3: What is the most robust method to prevent cyclization?
A: Acidic Hydrogenation. Conduct the hydrogenation in a solvent system containing equivalents of acid (e.g., Glacial Acetic Acid or Ethanolic HCl).
-
Effect: The moment the amine is formed, it is protonated to the ammonium salt (
). -
Result: The ammonium group repels the carboxylic acid, rendering cyclization chemically impossible during the reaction.
Part 2: Visualizing the Competing Pathways
The following diagram illustrates the "Protonation Lock" mechanism. By following the Acidic Pathway (Green) , you block the Cyclization Pathway (Red) .
Caption: Pathway analysis showing how acidic conditions (Green Path) sequester the reactive amine as an ammonium salt, effectively blocking the intramolecular attack that leads to lactam formation (Red Path).
Part 3: Recommended Experimental Protocol
This protocol uses Acidic Hydrogenation over Pd/C . This is generally preferred over Raney Ni for this specific "anti-lactam" application because Pd/C performs exceptionally well in acidic media (acetic acid) where Raney Ni can sometimes leach nickel or lose activity.
Materials:
-
Substrate: 4-Cyano-3-phenylbutanoic acid
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: Glacial Acetic Acid (or Ethanol with 1.1 eq Concentrated HCl).
-
Hydrogen Source:
gas (Balloon or Parr Shaker).
Step-by-Step Methodology:
-
Preparation of Solution:
-
Dissolve 10.0 g of 4-Cyano-3-phenylbutanoic acid in 100 mL of Glacial Acetic Acid .
-
Note: Acetic acid serves as both solvent and proton source. If using Ethanol, add 1.1 molar equivalents of concentrated HCl.
-
-
Catalyst Addition:
-
Under a nitrogen blanket, add 1.0 g of 10% Pd/C (50% wet).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) .
-
Stir vigorously at Room Temperature (20–25°C) .
-
Critical Control Point:Do NOT heat. Heating >40°C increases the risk of amide formation even in acid.
-
-
Monitoring:
-
Monitor via HPLC or TLC. Look for the disappearance of the nitrile peak.
-
Tip: The product will likely be the acetate or hydrochloride salt.
-
-
Workup (The Danger Zone):
-
Filter the catalyst through Celite. Wash the pad with acetic acid.
-
Concentration: Evaporate the solvent under reduced pressure at < 40°C .
-
Crucial: Do not distill to dryness at high heat.
-
Crystallization: Redissolve the residue in a minimum amount of Ethanol and add Diethyl Ether or Ethyl Acetate to precipitate the Amino Acid Hydrochloride/Acetate Salt .
-
Filter and dry the salt.
-
Comparative Conditions Table
| Variable | Recommended (Acidic) | Risky (Basic/Neutral) | Why? |
| Solvent | Acetic Acid or EtOH/HCl | MeOH/NH3 or EtOH | Acid protonates amine ( |
| Catalyst | Pd/C or PtO2 | Raney Nickel | Raney Ni often requires basic pH; Pd/C tolerates acid well. |
| Temperature | 20–25°C | > 50°C | Heat provides activation energy for ring closure. |
| Product Form | Hydrochloride Salt | Free Base (Zwitterion) | Salts are stable solids; Free bases cyclize upon drying. |
References
-
Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
-
Citation Note: Highlights the necessity of acidic media when reducing precursors to prevent lactam formation.[3]
-
-
Google Patents. (2012). CN102559553 - Asymmetric catalytic reduction of carbon-carbon double bond...[4]. Retrieved from
- Citation Note: Discusses the synthesis of 3-cyano precursors and subsequent hydrogen
-
National Institutes of Health (NIH). (2018). Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts. Science. Retrieved from [Link]
- Citation Note: Provides mechanistic insight into the thermodynamics of lactam ring closure vs linear amides.
Sources
- 1. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Nitrile Reduction of Phenylbutanoic Acids
Welcome to the technical support center for optimizing catalyst selection in the nitrile reduction of phenylbutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Selectivity and Yield
The reduction of nitriles to primary amines is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where primary amines are vital building blocks. However, the catalytic hydrogenation of nitriles, including those derived from phenylbutanoic acids, is often plagued by a lack of selectivity.[1] The reaction can yield a mixture of primary, secondary, and tertiary amines, making product separation a significant challenge.[1] This guide will help you navigate these challenges by providing a clear understanding of the factors influencing catalyst performance and how to optimize your reaction conditions for the desired outcome.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Primary Amine
Question: My nitrile reduction is resulting in a low yield of the primary amine, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in nitrile reductions can stem from several factors, ranging from catalyst activity to reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Deactivation: The catalyst, particularly Raney Nickel, can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere. For instance, when using Raney Nickel, it's crucial to add it to the reaction mixture under an argon atmosphere before introducing hydrogen.[2]
-
Poisoning: Trace impurities in your starting material or solvent, such as sulfur or halide compounds, can poison the catalyst. Purifying the nitrile and using high-purity solvents is essential.
-
Inappropriate Catalyst Choice: Not all catalysts are equally effective for all substrates. For phenylbutanoic acid nitriles, a more active catalyst might be required. While Raney Nickel is a common choice, consider screening other catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).[3][4]
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: Catalytic hydrogenation is highly dependent on hydrogen pressure.[3][5] If you are using a hydrogen balloon, ensure it provides sufficient and consistent pressure. For more robust and reproducible results, a high-pressure reactor is recommended.
-
Suboptimal Temperature: The rate of hydrogenation is temperature-dependent.[6] For many nitrile reductions, elevated temperatures are necessary to achieve a reasonable reaction rate.[3][5][6] A systematic study of the reaction temperature (e.g., from room temperature up to 80-120°C) can help identify the optimal condition.[6]
-
Inadequate Agitation: In heterogeneous catalysis, efficient mixing is critical to ensure good contact between the substrate, hydrogen, and the catalyst surface. Ensure your stirring is vigorous enough to keep the catalyst suspended.
-
Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines
Question: My reaction is producing a mixture of primary, secondary, and tertiary amines. How can I suppress the formation of these byproducts and increase the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[7] This occurs when the initially formed primary amine reacts with the intermediate imine, which is generated during the reduction process.[1][7] Here are key strategies to enhance selectivity for the primary amine:
-
Catalyst Selection: The choice of catalyst plays a pivotal role in determining selectivity.[1][7]
-
Rhodium-based catalysts (e.g., Rh/C) are often reported to favor the formation of secondary amines.[4]
-
Palladium-based catalysts (e.g., Pd/C) can lead to tertiary amines with aliphatic nitriles, but tend to produce secondary amines with aromatic nitriles.[4]
-
Raney Nickel and Cobalt catalysts are generally preferred for the synthesis of primary amines, especially when used with additives.[1][7]
-
-
Reaction Additives:
-
Ammonia: The addition of ammonia to the reaction mixture is a well-established method to suppress the formation of secondary and tertiary amines.[1][8] Ammonia shifts the equilibrium away from the condensation of the primary amine with the imine intermediate.
-
Acids: In some cases, the addition of an acid can protonate the primary amine, preventing it from reacting with the imine intermediate.[1] For instance, conducting the reaction in acetic acid can be beneficial.[2]
-
-
Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.
-
Continuous Flow Systems: For industrial applications, continuous-flow hydrogenation can offer better control over reaction parameters and improve selectivity compared to batch processes.[9]
Issue 3: Difficulty with Catalyst Handling and Work-up
Question: I am finding it challenging to handle the pyrophoric nature of Raney Nickel and the subsequent filtration after the reaction. Are there safer or more convenient alternatives?
Answer: The pyrophoric nature of Raney Nickel and the fine particulate nature of many heterogeneous catalysts can indeed pose challenges.
-
Safer Catalyst Handling:
-
Wet Catalysts: Using catalysts supplied as a water-wet paste can mitigate the risk of ignition upon exposure to air.
-
Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider stoichiometric reducing agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines.[5][7][10] However, it is also highly reactive and requires careful handling in an anhydrous solvent like diethyl ether or THF.[3][5]
-
Borane Complexes (e.g., BH₃·THF): Borane-tetrahydrofuran complex is another effective reagent for nitrile reduction.[8] It is generally considered safer to handle than LiAlH₄.
-
-
Catalyst Filtration:
-
Celite Filtration: Filtering the reaction mixture through a pad of Celite® can help remove fine catalyst particles.
-
Magnetic Catalysts: The development of magnetically separable catalysts, such as carbon-coated nickel nanoparticles, offers a promising solution for easy catalyst recovery.[6]
-
Catalyst Selection and Performance Data
The following table summarizes the general performance of common catalysts for nitrile reduction, providing a starting point for your optimization studies.
| Catalyst | Predominant Product(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Raney Nickel | Primary Amine (with additives) | 50-150°C, 10-100 bar H₂ | Cost-effective, high activity | Pyrophoric, potential for low selectivity without additives |
| Palladium on Carbon (Pd/C) | Secondary/Tertiary Amines | 25-100°C, 1-50 bar H₂ | High activity, versatile | Can lead to over-reduction, selectivity issues |
| Rhodium on Carbon (Rh/C) | Secondary Amines | 25-80°C, 1-50 bar H₂ | High selectivity for secondary amines | More expensive than Ni or Pd |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 0°C to reflux in ether/THF | High yield, good selectivity | Highly reactive, requires stringent anhydrous conditions |
| Borane-THF (BH₃·THF) | Primary Amine | Reflux in THF | Good selectivity, safer than LiAlH₄ | Can be slow, may require excess reagent |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol provides a general procedure for the reduction of a phenylbutanoic acid nitrile to the corresponding primary amine using Raney Nickel under a hydrogen atmosphere.
Materials:
-
Phenylbutanoic acid nitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia (7N solution in methanol, optional)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogen balloon or high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
To a round-bottom flask, add the phenylbutanoic acid nitrile and ethanol.
-
If using, add the ammonia solution in methanol.
-
Flush the flask with an inert gas.
-
Under the inert atmosphere, carefully add the Raney Nickel slurry.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or using a hydrogen balloon).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.
-
Flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of a phenylbutanoic acid nitrile using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in a fume hood and under anhydrous conditions.
Materials:
-
Phenylbutanoic acid nitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Inert gas (Argon or Nitrogen)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser
-
Ice bath
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and ensure all glassware is oven-dried.
-
In the flask, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the phenylbutanoic acid nitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for the required time (monitor by TLC).
-
Cool the reaction mixture back to 0°C.
-
Quenching (Fieser workup): Carefully and slowly add water dropwise to quench the excess LiAlH₄. Then, add 15% aqueous NaOH solution, followed by more water.
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the solid with diethyl ether or THF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Visualizing the Reaction Landscape
Decision Tree for Catalyst Selection
This diagram provides a simplified decision-making framework for selecting an appropriate reduction strategy based on the desired product.
Caption: A decision tree for selecting a reduction method.
Nitrile Reduction Pathway and Side Reactions
This diagram illustrates the main reaction pathway for nitrile reduction and the competing side reactions that lead to the formation of secondary and tertiary amines.
Caption: Nitrile reduction pathway and potential side reactions.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved February 3, 2026, from [Link]
- Hartung, W. H. (1928). Catalytic Reduction of Nitriles and Oximes. Journal of the American Chemical Society, 50(12), 3370-3374.
- Zhang, Y., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 44(3), 933-939.
- Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles.
- Clark, J. (2023). The reduction of nitriles. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 3, 2026, from [Link]
- Mori, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry–A European Journal, 23(5), 1031-1035.
- Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 3, 2026, from [Link]
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Kim, D., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1566-1575.
- Liu, W., & Liu, J. (2022).
- Science of Synthesis. (n.d.).
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved February 3, 2026, from [Link]
- The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube.
- Kim, D., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1566-1575.
- Blankespoor, R. L., et al. (2011). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Nishimura, S., et al. (2002). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 67(12), 4315-4318.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Cyano-3-phenylbutanoic Acid
[1]
Case ID: 4-CN-3-PBA-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active | Severity: High (Intermediate Stability Risk)[1]
Executive Summary & Compound Profile
User Query: "How do I remove impurities from crude 4-cyano-3-phenylbutanoic acid without hydrolyzing the nitrile group or losing yield to oiling?"
Technical Context: 4-Cyano-3-phenylbutanoic acid is a critical "Janus" intermediate—possessing both a carboxylic acid and a nitrile functionality.[1] It is the immediate precursor to Phenibut (4-amino-3-phenylbutyric acid) and a structural analog to Baclofen intermediates.[1]
-
Chemical Risk: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic/basic conditions or high heat, converting to the di-acid (3-phenylglutaric acid), which is a difficult-to-separate impurity.[1]
-
Physical Challenge: The crude product often presents as a viscous oil or low-melting solid due to regioisomers or residual solvents, making crystallization difficult.
| Property | Specification / Note |
| Functional Groups | Carboxylic Acid (pKa ~4.5), Nitrile (Neutral) |
| Solubility | Soluble in EtOAc, DCM, Ethanol, Aqueous Base (pH > 7).[1] Insoluble in Water (pH < 2).[1] |
| Key Impurities | 3-Phenylglutaric acid (Hydrolysis product), Cinnamate derivatives (Starting material), Polymerized nitriles (Color).[1] |
| Stability | Heat Sensitive: Avoid boiling in aqueous acid. Base Sensitive: Stable in mild base at RT, hydrolyzes at >60°C. |
Core Purification Protocols
Method A: Differential pH Extraction (The "Workhorse")
Best for: Removing non-acidic starting materials and highly polar byproducts.[1]
This method leverages the acidity of the carboxylic acid to separate it from neutral organic impurities (unreacted nitriles/esters) while avoiding conditions that hydrolyze the nitrile.[1]
Protocol:
-
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Alkaline Wash: Extract with 10% NaHCO₃ (aq) (3x).[1]
-
Phase Separation: Discard the organic layer (contains non-acidic impurities).[1]
-
Acidification (Critical Step):
-
Cool the aqueous layer to 0–5°C .
-
Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2–3.
-
Observation: The product should precipitate as a white solid or separate as a thick oil.
-
-
Re-extraction: Extract the acidified aqueous layer with fresh EtOAc or DCM (3x).[1]
-
Drying: Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate in vacuo (bath temp <40°C).
Method B: Anti-Solvent Crystallization (Polishing)
Best for: Final cleanup to >98% purity.[1]
If the product isolates as a solid but is colored or has minor impurities, use this method.
Protocol:
-
Dissolve the semi-solid in a minimum amount of warm Toluene (40–50°C).
-
Optional: Add activated carbon, stir for 15 mins, and filter hot to remove color.
-
Add n-Heptane or Hexane dropwise until slight turbidity persists.
-
Seeding: Scratch the flask wall or add a seed crystal.
-
Cooling Ramp: Allow to cool to RT slowly (1 hour), then refrigerate at 4°C overnight.
-
Why? Rapid cooling traps impurities (occlusion).[1]
-
-
Filtration: Collect solids and wash with cold Heptane.
Workflow Visualization
The following diagram illustrates the decision logic for the Acid-Base extraction, highlighting critical control points to prevent hydrolysis.
Figure 1: Acid-Base Extraction Logic Flow.[1] Note the temperature controls at the acidification step to prevent nitrile hydrolysis.
Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing upon acidification. What happened?
-
Diagnosis: This is common. It usually indicates the presence of residual solvent (acting as a plasticizer) or a slightly impure profile lowering the melting point.[1]
-
Fix:
-
Extract the oil into DCM.
-
Dry thoroughly and evaporate.
-
Trituration: Add cold Hexane or Pentane to the oil and stir vigorously. Scratch the glass with a spatula. This mechanical stress often induces nucleation.
-
Q2: I see a new impurity peak on HPLC at RRT 0.8 after extraction. What is it?
-
Diagnosis: This is likely 3-phenylglutaric acid (the di-acid).[1][2]
-
Cause: Hydrolysis of the nitrile group. This happens if you used strong base (NaOH) for too long, or if the acidification step generated heat (exothermic).[1]
-
Prevention: Use NaHCO₃ (weaker base) and ensure the acidification is done on an ice bath.[1]
Q3: The product is colored (yellow/orange). How do I fix this?
-
Diagnosis: Polymerized nitrile byproducts or conjugated impurities from the starting material (e.g., cinnamate derivatives).[1]
-
Fix:
-
Charcoal Treatment: During the recrystallization (Method B), add 5% w/w Activated Carbon to the hot Toluene solution.[1] Filter through Celite before cooling.
-
Note: Do not use charcoal during the aqueous phase; it is messy and less effective for these organic polymers.
-
Q4: Can I distill this compound?
Analytical Validation
Before proceeding to the next step (e.g., hydrogenation to Phenibut), validate the intermediate:
| Method | Expected Result | Interpretation |
| IR Spectroscopy | Peak at ~2240 cm⁻¹ | Confirms presence of Nitrile (-CN) .[1] Absence suggests hydrolysis. |
| IR Spectroscopy | Broad peak 2500–3000 cm⁻¹ | Confirms Carboxylic Acid (-COOH) .[1] |
| H-NMR | Integration of Phenyl vs. CH₂ | Check the ratio. Phenyl (5H) to CH/CH₂ backbone (5H).[1] |
| HPLC | Single Major Peak | Impurities usually elute earlier (di-acid) or later (ester/dimer).[1] |
References
-
Preparation of 4-amino-3-phenylbutyric acid (Phenibut).
-
Purification of Carboxylic Acids via Acid-Base Extraction.
-
Recrystallization Str
Technical Support Center: Solubility & Handling of 4-Cyano-3-phenylbutanoic Acid
[1]
Status: Active Scope: Aqueous Solubility, pH-Dependent Dissolution, "Oiling Out" Troubleshooting Audience: Organic Chemists, Process Development Scientists[1]
The Solubility Architecture: Why It Won't Dissolve
Before attempting a protocol, you must understand the molecular "switch" that controls this compound's behavior.
The Hydrophobic/Hydrophilic Conflict
4-Cyano-3-phenylbutanoic acid exists in a delicate balance.[1]
-
Hydrophobic Domain: The phenyl ring and the aliphatic butane chain drive the molecule to aggregate and exclude water.
-
Hydrophilic Domain: The carboxylic acid (-COOH) and the nitrile (-CN) group provide polarity.[1] However, the nitrile group is non-ionizable at physiological pH.
The Critical Factor: pKa (~4.5 - 4.8) Like its structural analog 4-phenylbutyric acid, this molecule behaves as a weak acid.[1]
-
At pH < 4.0: The molecule exists in its protonated (free acid) form .[1] It is electrically neutral and dominated by the hydrophobic phenyl ring. Solubility is negligible (< 1 g/L). [1]
-
At pH > 6.0: The carboxylic acid deprotonates to form the carboxylate anion (-COO⁻) .[1] This charge creates a hydration shell that overcomes the hydrophobic phenyl ring, allowing full dissolution.
Technical Insight: The nitrile (-CN) group is electron-withdrawing.[1] While it increases dipole moment, it does not confer water solubility on its own. You must activate the carboxylate group to achieve aqueous solubility.
Troubleshooting Protocols (Q&A Format)
Scenario A: "I added the solid to water, but it floats/clumps and won't dissolve."
Diagnosis: You are attempting to dissolve the free acid in neutral water (pH ~7).[1] As the acid dissolves slightly, it lowers the pH of the unbuffered water, self-limiting its own solubility.[1]
Protocol: The Base-Titration Method Do not heat blindly.[1] Use chemical ionization.
-
Calculate Stoichiometry: Determine the molar amount of your acid.
-
Select a Base:
-
Stepwise Addition:
-
Suspend the solid in water (it will look cloudy).[1]
-
Add the base solution dropwise while stirring.
-
Monitor clarity. As pH rises above 6.0, the solution will turn clear.
-
Target pH: 7.5 - 8.5.
-
Scenario B: "I tried to precipitate the product by adding acid, but it formed a sticky oil instead of a powder."
Diagnosis: This is the "Oiling Out" phenomenon. You acidified the solution too rapidly or at too high a concentration. The compound passed its solubility limit faster than it could organize into a crystal lattice, entering a supercooled liquid state (oil) which often traps impurities.[1]
Protocol: Controlled Crystallization
-
Dilution: Ensure your starting concentration is moderate (approx. 5-10 wt%).
-
Temperature Control: Cool the solution to 0–5°C before acidification.
-
Slow Acidification:
-
Use dilute HCl (1M or 2M), not concentrated.
-
Add acid very slowly with vigorous stirring.
-
-
Seeding: If an oil begins to form, stop. Add a tiny "seed" crystal of pure product or scratch the glass wall to induce nucleation.
-
Ripening: Once solid forms, stir for 30–60 minutes to allow the amorphous solid to reorganize into a stable crystalline form.
Scenario C: "I need high concentration (>50 mM) for a reaction, but I can't use high pH."
Diagnosis: You are limited by the intrinsic solubility of the free acid. You must use a co-solvent system to "mask" the hydrophobic phenyl ring.
Protocol: Organic Co-Solvent System Water alone is insufficient.[2] Use a water-miscible organic solvent.[1]
-
Recommended Solvents: DMSO (Dimethyl sulfoxide), Ethanol, or DMF.[1]
-
Method: Dissolve the compound in the organic solvent first to create a high-concentration stock (e.g., 100 mM).[1] Then, dilute this stock into your aqueous buffer.
-
Limit: Keep the final organic solvent concentration < 10% (v/v) if used in biological assays to avoid solvent toxicity, or higher for chemical synthesis.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for handling this compound based on your experimental goals.
Caption: Decision tree for solubilization and isolation based on pH-dependent ionization states.
Summary Data Table
| Parameter | Value / Characteristic | Implication |
| Compound Name | 4-Cyano-3-phenylbutanoic acid | Target Molecule |
| Approx. pKa | 4.5 – 4.8 (Estimated) | Insoluble below pH 4; Soluble above pH 6. |
| Water Solubility (pH 7) | Low / Sparingly Soluble | Requires base to dissolve fully. |
| Water Solubility (pH 9) | High (> 50 mg/mL) | Forms soluble carboxylate salt.[1] |
| Organic Solubility | High (DMSO, EtOH, DCM) | Use for stock solutions or extraction. |
| Common Issue | Oiling Out | Occurs during rapid acidification. |
| Melting Point | Varies (Isomer/Purity dependent) | Low MP increases oiling out risk. |
References
-
ChemicalBook. (2025).[2][3] 4-Phenylbutyric acid Chemical Properties and Solubility Data. (Proxy for phenyl-alkyl acid behavior). Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Solubility FAQ for Phenylbutyric Acid Derivatives. Retrieved from .[1]
-
PubChem. (2025).[3][4][5][6] Compound Summary: 3-Cyano-3-phenylpropanoic acid (Structural Analog).[1] National Library of Medicine. Retrieved from .[1]
-
Google Patents. (2017). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.[1] (Details isolation and pH handling of cyano-phenyl-butanoic intermediates). Retrieved from .[1]
Sources
- 1. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 2. Diphenylphosphine | 829-85-6 [chemicalbook.com]
- 3. 3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Cyano-3-phenylbutanoic Acid
[1]
Status: Operational | Ticket ID: SC-4CPBA-001 Subject: Troubleshooting Scale-Up, Selectivity, and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
4-Cyano-3-phenylbutanoic acid is a critical intermediate in the synthesis of Phenibut (4-amino-3-phenylbutanoic acid) and related
This guide addresses the specific challenges of the hydrolysis route , where the primary bottleneck is chemoselectivity : stopping the reaction at the mono-acid stage without proceeding to the di-acid (3-phenylglutaric acid) or stalling at the mono-amide.
Module 1: Reaction Engineering & Selectivity
The Core Challenge: "My reaction yields a mixture of mono-acid, di-acid, and starting material. How do I improve selectivity?"
Diagnosis:
Nitrile hydrolysis proceeds stepwise: Nitrile
Technical Protocol:
-
Switch to Enzymatic Hydrolysis (High Precision): For strict enantioselectivity (e.g., targeting the (R)-isomer), chemical hydrolysis is insufficient.[1] Use Nitrilase (EC 3.5.5.1) .[1]
-
Optimized Chemical Hydrolysis (Cost-Effective): If using NaOH/KOH, you must control the kinetics.[1]
-
Stoichiometry: Use exactly 0.95 to 1.05 equivalents of hydroxide.[1] Excess base guarantees over-hydrolysis.[1]
-
Solvent System: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) .[1]
-
Mechanism: The PTC transports hydroxide into the organic phase to react with the dinitrile. Once the mono-acid forms, it deprotonates to the carboxylate, becomes highly water-soluble, and migrates out of the organic phase (away from the catalyst/reactant), effectively "protecting" itself from further hydrolysis.[1]
-
Visualizing the Selectivity Pathway:
Figure 1: Reaction pathway showing the critical "Self-Protection" step required for high yield. The target molecule must be removed from the reaction zone (organic phase) immediately upon formation.
Module 2: Workup & Isolation
FAQ: "I have a viscous emulsion during extraction. How do I recover the product?"
Root Cause: 3-phenyl-substituted aliphatic acids are notorious for "oiling out" rather than crystallizing, especially in the presence of residual toluene or amides.[1] The surfactant-like nature of the phenyl-butyrate anion stabilizes emulsions.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1. Quench | Cool reaction to <10°C. Do not acidify yet.[1] | Keeps the product as a water-soluble carboxylate salt. |
| 2. Wash | Wash the alkaline aqueous layer with Ethyl Acetate (EtOAc).[1] | Removes unreacted dinitrile (neutral) and mono-amide (neutral/weakly basic).[1] The product stays in water.[1] |
| 3. Acidification | Slowly add HCl to pH 3.0–3.[1]5. Do not go to pH 1. | 4-CPBA is a weak acid (pKa ~4.5). Extreme acidity precipitates impurities and degrades the nitrile group.[1] |
| 4. Seeding | If oil forms, add a seed crystal of pure 4-CPBA and stir at 0°C for 4 hours. | Induces nucleation.[1] If no seed is available, scratch the vessel wall or use sonication.[1] |
Module 3: Impurity Management
FAQ: "My HPLC shows a peak at RRT 0.9. Is this the amide or the isomer?"
Analysis: In partial hydrolysis, the Mono-Amide (4-cyano-3-phenylbutanamide) is the most persistent impurity.[1] It has similar solubility to the acid but will not dissolve in sodium bicarbonate solution.[1]
Verification Test (The "Bicarb Wash"):
-
Dissolve your crude solid in 5% NaHCO₃.[1]
-
If the solution is hazy or leaves a solid residue, that residue is the Amide .[1]
-
Re-acidify the filtrate to precipitate pure 4-Cyano-3-phenylbutanoic acid .[1]
Spectroscopic Confirmation:
Module 4: Process Safety (Scale-Up)
Critical Alert: "We are scaling to 50L. What are the specific hazards?"
1. Ammonia Evolution:
Hydrolysis of the nitrile releases ammonia (
-
Risk:[1][7] In a closed reactor, pressure will build up rapidly.[1]
-
Mitigation: Ensure the reactor vent is open to a scrubber containing dilute sulfuric acid to neutralize ammonia vapors.[1] Do not seal the vessel.
2. Exotherm Control:
The hydrolysis reaction is exothermic (
-
Risk:[1][4][7] Adiabatic temperature rise can trigger runaway hydrolysis to the di-acid.
-
Mitigation: Dose the base (NaOH) slowly (gravity feed) over 2 hours, maintaining internal temperature
.
Safety Decision Tree:
Figure 2: Mandatory safety logic before initiating hydrolysis.
References
-
Perekalin, V. V. (1954).[1][8] Synthesis of Phenibut and related gamma-amino acids. Journal of General Chemistry USSR. (Foundational text on Phenibut precursors).
-
Lapin, I. (2001).[1][8] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1] CNS Drug Reviews, 7(4), 471-481.[1] Link
-
Stoessel, F. (2001).[1][7] Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839.[1][7] Link
-
World Health Organization (WHO). (2021). Critical Review Report: Phenibut. Expert Committee on Drug Dependence.[1] Link
-
Stanford University EHS. (2023).[1] Scale-Up Reaction Safety Guide. Link
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by a qualified safety officer.
Sources
- 1. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents [patents.google.com]
- 5. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 6. Pilot Scale-up of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) Production by Halomonas bluephagenesis via Cell Growth Adapted Optimization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Validation & Comparative
1H NMR spectrum analysis of 4-Cyano-3-phenylbutanoic acid
Technical Comparison Guide: High-Resolution 1H NMR Elucidation of 4-Cyano-3-phenylbutanoic Acid
Executive Summary & Core Challenge
4-Cyano-3-phenylbutanoic acid is a critical chiral intermediate, often utilized in the synthesis of Gabapentinoids (e.g., Phenibut, Baclofen analogs). While its structure appears simple, the presence of a chiral center at C3 renders the adjacent methylene protons (at C2 and C4) diastereotopic .
The Analytical Problem: In standard low-field NMR (300/400 MHz), the C2 and C4 methylene protons often overlap significantly in the 2.5–3.0 ppm region, creating a "multiplet blob" that complicates purity assessment and enantiomeric excess (ee) determination. Furthermore, solvent choice critically impacts the visibility of the carboxylic acid proton and the resolution of these diastereotopic pairs.
This guide compares Standard Chloroform-d (CDCl₃) analysis against DMSO-d₆ and Acetone-d₆ protocols to establish the optimal workflow for structural confirmation and impurity differentiation.
Structural Analysis & Atom Mapping
Before interpreting the spectrum, we must map the magnetic environments. The chiral center at C3 breaks the symmetry of the molecule.
Graphviz Diagram 1: Molecular Structure & Proton Environments
Caption: Atom mapping of 4-Cyano-3-phenylbutanoic acid showing the influence of the C3 chiral center on adjacent methylene groups.
Comparative Analysis: Solvent Performance
The choice of solvent is the single most important variable in the analysis of this compound.
Scenario A: Chloroform-d (CDCl₃)
-
Status: Standard Baseline.
-
Pros: Excellent solubility; solvent peak (7.26 ppm) does not interfere with the aliphatic region (2.0–4.0 ppm).
-
Cons: The carboxylic acid proton (-COOH) is often broad, invisible, or shifts unpredictably depending on concentration and water content.
-
Verdict: Best for checking the aliphatic integration (C2/C3/C4) without solvent interference.
Scenario B: DMSO-d₆
-
Status: The "Trap" Alternative.
-
Pros: Sharpens the COOH proton (visible at ~12.3 ppm); excellent for polar intermediates.
-
Cons: CRITICAL FAILURE POINT. The residual DMSO pentet appears at 2.50 ppm . This directly overlaps with the C2 methylene protons of 4-Cyano-3-phenylbutanoic acid (typically 2.5–2.7 ppm), making accurate integration impossible.
-
Verdict: Avoid for purity assays unless using water suppression or quantitative NMR (qNMR) with an internal standard shifted away from 2.5 ppm.
Scenario C: Acetone-d₆ (Recommended)
-
Status: High-Performance Alternative.
-
Pros: Solvent peak is at 2.05 ppm , completely clearing the critical 2.5–3.0 ppm region. Allows full resolution of the diastereotopic methylene protons and visibility of the COOH proton.
-
Verdict: Gold Standard for this specific molecule.
Detailed Spectral Data (High-Field Elucidation)
The following data represents the consensus shifts for the racemic compound in CDCl₃ (400 MHz).
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 10.5 – 12.0 | Broad Singlet | 1H | Exchangeable; shift varies with concentration. |
| Ar-H | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons (ortho/meta/para often overlap). |
| C3-H | 3.45 – 3.55 | Multiplet (m) | 1H | Deshielded by phenyl ring and two electron-withdrawing wings. |
| C4-H (a,b) | 2.65 – 2.85 | dd / Multiplet | 2H | Alpha to Nitrile. Part of an ABX system with C3. |
| C2-H (c,d) | 2.55 – 2.75 | dd / Multiplet | 2H | Alpha to Carbonyl. Part of an ABX system with C3. |
Technical Insight - The "Multiplet Blob": In CDCl₃, the C4 (α-CN) and C2 (α-COOH) protons have very similar chemical environments. They often appear as a complex, second-order multiplet spanning 2.55 – 2.85 ppm .
-
Differentiation: The protons alpha to the nitrile (C4) are generally slightly more deshielded (downfield, ~2.75 ppm) than those alpha to the carboxylic acid (C2, ~2.60 ppm) due to the anisotropy of the nitrile group, though this can invert depending on concentration.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol that includes a "sanity check" for the diastereotopic protons.
Step 1: Sample Preparation
-
Weigh 10-15 mg of the solid acid.
-
Dissolve in 0.6 mL of CDCl₃ (for general structure) or Acetone-d₆ (for full resolution).
-
Note: If using CDCl₃, add 1 drop of D₂O after the first scan to confirm the disappearance of the COOH peak and any residual water, revealing the underlying baseline.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (d1): > 5 seconds. (Essential! The COOH proton relaxes slowly; short delays will under-integrate the acid).
-
Scans: 16 (minimum) to resolving the hyperfine splitting of the diastereomers.
Step 3: The "ABX" Validation Logic Use the following logic flow to confirm you have the correct structure and not a regioisomer (e.g., the branched isomer).
Graphviz Diagram 2: Spectral Interpretation Logic Flow
Caption: Decision tree for validating the 4-Cyano-3-phenylbutanoic acid structure based on splitting patterns.
Impurity Profile & Differentiation
In drug development, distinguishing the product from its metabolic or synthetic relatives is vital.
-
The "Des-Cyano" Impurity (3-Phenylbutyric Acid):
-
Differentiation: Look for a Methyl doublet at ~1.3 ppm. 4-Cyano-3-phenylbutanoic acid has NO methyl group. If you see a doublet at 1.3 ppm, your cyanation failed or you have starting material.
-
-
The "Hydrolyzed" Impurity (3-Phenylglutaric Acid):
-
Differentiation: In the di-acid, the molecule becomes symmetrical (if achiral conditions) or simply loses the CN signature. In ¹³C NMR, the Nitrile carbon (~118 ppm) disappears, replaced by a second Carbonyl (~175 ppm).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for ABX systems and diastereotopicity).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Reference for phenyl-substituted aliphatic acids shifts).
-
Reich, H. J. (2023).[1] WinPLT NMR Data: Chemical Shifts of Common Solvents. University of Wisconsin-Madison. Retrieved from [Link] (Validation of solvent interference in DMSO vs Acetone).
-
PubChem. (2023). 4-Cyano-3-phenylbutanoic acid Compound Summary. Retrieved from [Link]
Sources
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-Cyano-3-phenylbutanoic Acid
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Cyano-3-phenylbutanoic acid, a compound of interest in various research domains. We will explore its fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI), offer a comparative perspective with analogous structures, and provide detailed experimental protocols for its analysis.
Theoretical Fragmentation Analysis of 4-Cyano-3-phenylbutanoic Acid
4-Cyano-3-phenylbutanoic acid possesses several key structural features that dictate its fragmentation behavior in a mass spectrometer: a carboxylic acid group, a phenyl ring, and a cyano moiety. The interplay of these functional groups under different ionization techniques leads to characteristic fragmentation pathways.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1][2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Negative Ion Mode ([M-H]⁻): In negative ion mode, the carboxylic acid readily loses a proton to form the carboxylate anion. The fragmentation of this precursor ion is expected to proceed through several key pathways. Two primary fragmentation routes for dicarboxylic acid monoanions are decarboxylation and the loss of water.[3] For 4-cyano-3-phenylbutanoic acid, the primary fragmentation is anticipated to be the loss of carbon dioxide (CO₂ - 44 Da) from the carboxylate group. Another potential fragmentation pathway involves the loss of the cyano group as HCN (27 Da).
Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation is likely to occur at the carboxylic acid oxygen or the nitrogen of the cyano group. Subsequent fragmentation of the protonated molecule can involve the neutral loss of water (H₂O - 18 Da) and/or formic acid (HCOOH - 46 Da). The stability of the resulting carbocations will influence the predominant fragmentation pathways. The phenyl group can stabilize an adjacent positive charge, making cleavages at the benzylic position favorable.
Below is a proposed fragmentation pathway for 4-Cyano-3-phenylbutanoic acid in both positive and negative ESI modes, visualized using a DOT script.
Caption: Predicted ESI-MS/MS fragmentation pathways for 4-Cyano-3-phenylbutanoic acid.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
For 4-Cyano-3-phenylbutanoic acid, the molecular ion (M⁺˙) may be observed, but its abundance is expected to be low. The fragmentation will be driven by the functional groups present. Key fragmentation pathways for carboxylic acids under EI include the loss of the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45).[4] The presence of the phenyl group will favor the formation of resonance-stabilized benzylic cations.[5] Cleavage of the C-C bond adjacent to the phenyl group (alpha-cleavage) is a highly probable event. The tropylium ion (m/z 91) is a common fragment for compounds containing a benzyl moiety. Another significant fragmentation pathway will likely involve the cyano group, either through direct cleavage or rearrangement reactions.
The following DOT script illustrates the predicted EI fragmentation pathways.
Caption: Predicted major EI fragmentation pathways for 4-Cyano-3-phenylbutanoic acid.
Comparative Analysis with Structurally Similar Compounds
The predicted fragmentation pattern of 4-cyano-3-phenylbutanoic acid can be benchmarked against related molecules. For instance, 3-phenylbutyric acid would be expected to show similar benzylic cleavage and loss of the carboxylic acid group, but would lack fragments associated with the cyano moiety.[6][7] The mass spectrum of 3-phenylbutyric acid shows a base peak at m/z 105, corresponding to the benzoyl cation, which is a likely fragment for 4-cyano-3-phenylbutanoic acid as well.[7] Conversely, a simple alkyl nitrile would exhibit characteristic losses of HCN and alkyl fragments, but would not produce the tropylium ion or other aromatic fragments.
| Compound | Key Fragmentation Pathways | Characteristic Ions |
| 4-Cyano-3-phenylbutanoic acid (Predicted) | Benzylic cleavage, loss of COOH, loss of HCN, formation of tropylium ion. | 144, 117, 105, 91, 77 |
| 3-Phenylbutyric Acid | Benzylic cleavage, loss of COOH, formation of tropylium ion.[6][7] | 119, 105, 91, 77[7] |
| 4-Phenylbutyric Acid | Loss of water, decarboxylation, McLafferty rearrangement.[8][9] | 146, 118, 104, 91 |
Experimental Protocols for Mass Spectrometric Analysis
To obtain high-quality mass spectra of 4-cyano-3-phenylbutanoic acid, the following experimental protocols are recommended.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
This method is ideal for analyzing the compound in complex matrices and for obtaining ESI-MS/MS spectra for detailed structural elucidation.
Workflow Diagram:
Caption: A typical LC-MS workflow for the analysis of 4-Cyano-3-phenylbutanoic acid.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of 4-cyano-3-phenylbutanoic acid in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL. For enhancing ionization, 0.1% formic acid can be added for positive mode and 0.1% ammonium hydroxide for negative mode.
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ions (m/z 190.08 for [M+H]⁺ and m/z 188.07 for [M-H]⁻).
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization is often required for polar molecules like carboxylic acids to improve their volatility and chromatographic behavior.
Workflow Diagram:
Caption: A typical GC-MS workflow including a derivatization step.
Step-by-Step Protocol:
-
Derivatization: To increase volatility, the carboxylic acid group should be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Dissolve ~100 µg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
Gas Chromatography:
-
GC System: A standard GC system with a split/splitless injector.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Scan Range: m/z 40-500.
-
Source and Transfer Line Temperatures: 230°C and 280°C, respectively.
-
Conclusion
The mass spectrometric fragmentation of 4-cyano-3-phenylbutanoic acid is predicted to be rich and informative, providing key structural details through characteristic fragmentation pathways. While ESI offers a softer ionization approach, ideal for molecular weight determination and targeted fragmentation studies, EI provides a detailed fragmentation fingerprint that is highly valuable for structural confirmation and library matching. The choice between these techniques will depend on the specific analytical goals, sample matrix, and available instrumentation. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for 4-cyano-3-phenylbutanoic acid and related compounds.
References
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10763-10795.
- Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878-1890.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylbutyric acid. Retrieved from [Link]
- Kertesz, V., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 26(5), 829-840.
- Gáspár, A., et al. (2019).
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR [m.chemicalbook.com]
- 8. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-苯基丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: 4-Cyano-3-phenylbutanoic Acid vs. 3-Cyano-3-phenylpropanoic Acid
[1][2][3]
Executive Summary: The "Fork in the Road" for GABA Analogs
In the synthesis of
-
3-Cyano-3-phenylpropanoic acid (3-C-3-PPA) is the Direct Reductive Precursor .[1] It requires a single hydrogenation step to yield Phenibut, offering high atom economy but demanding high-pressure catalytic conditions.[1]
-
4-Cyano-3-phenylbutanoic acid (4-C-3-PBA) is the Convergent/Degradative Precursor . It typically serves as a stable intermediate for the Hofmann Rearrangement route (via 3-phenylglutaric acid derivatives). This pathway avoids high-pressure hydrogenation but involves oxidative chain shortening.
This guide objectively compares these two synthons based on synthetic utility, scalability, and stereochemical resolution efficiency.
Chemical Profile & Structural Analysis
| Feature | 3-Cyano-3-phenylpropanoic Acid | 4-Cyano-3-phenylbutanoic Acid |
| Abbreviation | 3-C-3-PPA | 4-C-3-PBA |
| CAS Number | 14387-18-9 | 131906-15-5 |
| Molecular Weight | 175.19 g/mol | 189.21 g/mol |
| Structure | ||
| Carbon Chain | C10 (Matches Phenibut skeleton) | C11 (One excess carbon vs. Phenibut) |
| Primary Reactivity | Nitrile Reduction ( | Nitrile Hydrolysis ( |
| Key Downstream API | Phenibut (Direct) | Phenibut (via Hofmann), Homo-Phenibut |
Expert Insight: The Carbon Count Criticality
The fundamental difference lies in the carbon backbone relative to the target API (Phenibut).
-
3-C-3-PPA has the exact carbon count.[1] The nitrile nitrogen becomes the amine nitrogen.
-
4-C-3-PBA has an excess carbon. If reduced, it produces 5-amino-3-phenylpentanoic acid (Homo-Phenibut). To produce Phenibut, the nitrile carbon must be excised (typically via hydrolysis to the amide/acid followed by Hofmann degradation).
Synthetic Pathways & Mechanism
Pathway A: The Reductive Route (Using 3-C-3-PPA)
This is the most atom-efficient route to Phenibut.[1] The challenge lies in chemoselectivity—preventing the reduction of the phenyl ring or the carboxylic acid while reducing the nitrile.
-
Mechanism: Catalytic Hydrogenation.
-
Catalysts: Raney Nickel (standard), Pd/C (requires acidic media to prevent secondary amine formation), or PtO2.
-
Pros: Single step; no carbon waste.
-
Cons: Requires high-pressure hydrogen (often >50 bar); safety risks with pyrophoric catalysts.
Pathway B: The Oxidative/Degradative Route (Using 4-C-3-PBA)
This route is often preferred in facilities lacking high-pressure hydrogenation capabilities.[1] 4-C-3-PBA acts as a "masked" glutaric acid derivative.
-
Mechanism:
-
Hydrolysis: 4-C-3-PBA
3-Phenylglutaric acid monoamide.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hofmann Rearrangement: Amide +
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Isocyanate Amine (Phenibut) + .
-
-
Pros: Ambient pressure; uses cheap reagents (Bleach/Caustic); highly scalable in standard reactors.
-
Cons: Lower atom economy (loss of
); handling of halogenated waste.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualization of Competing Pathways
Caption: Comparative synthesis flow. Blue path indicates direct reduction (atom efficient). Red path indicates the oxidative rearrangement (process robust).
Experimental Protocols
Protocol A: High-Pressure Hydrogenation of 3-C-3-PPA
Target: Phenibut (Racemic or Enantioenriched)
-
Preparation: Dissolve 3-C-3-PPA (10.0 g, 57 mmol) in 25% aqueous ammonia/methanol (1:4 v/v, 100 mL).
-
Note: Ammonia suppresses the formation of secondary amines (dimerization).
-
-
Catalyst Loading: Add active Raney Nickel (2.0 g, washed with methanol) under an argon blanket. Caution: Pyrophoric.
-
Reaction: Transfer to a high-pressure autoclave. Purge with
(3x). Pressurize to 50 bar (725 psi) . Heat to 50°C with vigorous stirring (1000 rpm).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Monitoring: Monitor
uptake. Reaction typically completes in 6-12 hours. -
Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate in vacuo.
-
Isolation: Adjust pH to 6.5-7.0 with HCl. Phenibut zwitterion precipitates. Recrystallize from water/ethanol.
Protocol B: Hofmann Degradation of 4-C-3-PBA
Target: Phenibut (via Chain Shortening)
-
Hydrolysis: Suspend 4-C-3-PBA (10.0 g, 53 mmol) in 20% NaOH (50 mL). Heat to 60°C for 2 hours to ensure complete nitrile hydrolysis to the amide/acid species.
-
Cooling: Cool the solution to 0-5°C using an ice/salt bath.
-
Oxidation: Dropwise add a solution of Sodium Hypochlorite (10-13% active chlorine) (45 mL) while maintaining temperature <10°C.[1]
-
Rearrangement: Allow to warm to 20°C, then heat to 70°C for 1 hour. This step effects the decarboxylation and amine formation.[2]
-
Workup: Cool to room temperature. Acidify carefully with Conc. HCl to pH 1.
-
Isolation: Extract by-products with DCM. Adjust aqueous layer pH to 7.0. Concentrate and crystallize the product.
Performance Data Comparison
| Metric | 3-C-3-PPA Route (Reduction) | 4-C-3-PBA Route (Hofmann) |
| Yield (Typical) | 85 - 92% | 70 - 80% |
| Atom Economy | High (Add H2 only) | Moderate (Loss of CO2, use of NaOCl) |
| Purity Profile | Risk of secondary amines | Risk of chlorinated by-products |
| Safety Profile | High Risk: H2 Pressure + Pyrophoric Ni | Moderate Risk: Exothermic oxidation |
| Equipment | High-Pressure Autoclave (Hastelloy/SS) | Standard Glass-Lined Reactor |
| Chiral Resolution | Lipase resolution of esters is efficient (E > 100) | Resolution of glutaric intermediate is difficult |
Enzymatic Resolution Insight
For the production of (R)-Phenibut (the active enantiomer):
-
3-C-3-PPA Esters: Highly amenable to Kinetic Resolution using Lipase PS (Burkholderia cepacia) or CAL-B . The unreacted ester can be recycled.
-
4-C-3-PBA: Enzymatic hydrolysis of the nitrile moiety using Nitrilases (e.g., Nitrilase 4) can be enantioselective, converting only one enantiomer to the acid-amide, allowing for early-stage resolution before the Hofmann step.[1]
References
-
Phenibut Synthesis & Properties: PubChem Compound Summary for CID 11194625, 3-Cyano-3-phenylpropanoic acid.[1] National Center for Biotechnology Information (2025).[1] [1]
-
Enzymatic Resolution Strategies: Ribeiro, C. M. R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[1] Journal of the Brazilian Chemical Society, 2025.
-
Hofmann Degradation Pathway: Patent CN102115450A. "Preparation method for 4-amino-3-phenylbutyric acid." Google Patents.
-
Organocatalysis of GABA Precursors: Liu, H., et al. "An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering, 2017.
-
General Chemical Data: 4-Cyano-3-phenylbutanoic acid CAS 131906-15-5.[3][4][5][1][6][7][8] BLD Pharm Product Data.
Sources
- 1. 42288-07-3|3-(4-Cyanophenyl)-3-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 3. 14387-21-4|Methyl 3-cyano-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 4. 1798750-53-4|Sodium 2-cyano-4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 5. 14387-18-9|3-Cyano-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 6. 442542-97-4|3-Cyano-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 7. 2044706-99-0|2-Cyano-3-(3,4-dimethylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 8. 31419-48-4|4-(4-Cyanophenyl)butanoic acid|BLD Pharm [bldpharm.com]
Comparative Guide: Chiral Separation of 4-Cyano-3-phenylbutanoic Acid Enantiomers
Executive Summary & Molecular Context[1][2]
4-Cyano-3-phenylbutanoic acid is the critical chiral intermediate in the synthesis of Phenibut (4-amino-3-phenylbutanoic acid) and related GABA-B agonists. While Phenibut is often marketed as a racemate, pharmacological data indicates that the (R)-enantiomer is responsible for the desired biological activity (GABA-B binding), while the (S)-enantiomer is largely inactive or contributes to off-target effects.
Achieving high enantiomeric excess (ee > 99%) at the cyano-acid stage is strategically superior to resolving the final amino acid, as it prevents the waste of reagents during the subsequent reduction and hydrolysis steps.
This guide evaluates three distinct separation methodologies:
-
Enzymatic Kinetic Resolution: The most scalable and green approach for production.
-
Chiral HPLC: The gold standard for analytical quantification and semi-preparative purification.
-
Diastereomeric Crystallization: A cost-effective method for initial bulk enrichment.
Technique 1: Enzymatic Kinetic Resolution (Biocatalysis)
Best For: Scalable production (Gram to Kilogram scale) and Green Chemistry compliance.
Mechanism
This method utilizes the stereoselective hydrolysis of the ester precursor, ethyl 4-cyano-3-phenylbutanoate . Lipases, particularly Candida antarctica Lipase B (CAL-B), discriminate between the enantiomers based on the spatial fit of the phenyl and cyano-methyl groups within the enzyme's active site.
Typically, the enzyme hydrolyzes the (S)-ester to the free acid, leaving the desired (R)-ester unreacted (or vice versa, depending on the specific enzyme variant). The acid and ester are then easily separated by liquid-liquid extraction.
Experimental Protocol
Reagents:
-
Substrate: Racemic ethyl 4-cyano-3-phenylbutanoate.
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Solvent: Phosphate buffer (pH 7.0) / Toluene biphasic system or neat buffer.
Workflow:
-
Suspension: Suspend 10 g of racemic ester in 100 mL of Phosphate Buffer (0.1 M, pH 7.0). Add 10% (w/w) immobilized CAL-B.
-
Incubation: Stir at 30°C. Monitor conversion via HPLC.
-
Termination: Stop reaction at ~50% conversion (theoretical yield of single enantiomer).
-
Separation:
-
Filter off the immobilized enzyme (recyclable).
-
Adjust pH to 8.0 and extract the unreacted (R)-ester with Ethyl Acetate.
-
Acidify the aqueous layer to pH 2.0 to precipitate/extract the (S)-acid .
-
-
Hydrolysis: Chemically hydrolyze the isolated (R)-ester (using NaOH) to yield the target (R)-4-cyano-3-phenylbutanoic acid .
Process Visualization
Caption: Workflow for the enzymatic kinetic resolution of the ethyl ester precursor to yield the target (R)-acid.
Technique 2: Chiral HPLC (Analytical & Semi-Prep)
Best For: Purity determination (ee%), process monitoring, and purifying small standards.
Column Selection Strategy
For phenyl-alkanoic acids, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their broad selectivity.
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
Optimized Method Parameters
The following conditions are established for 3-phenyl substituted acids.
| Parameter | Normal Phase (Analytical) | Reversed Phase (LC-MS Compatible) |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Chiralpak AD-RH (4.6 x 150 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | Water / Acetonitrile / Formic Acid (60:40:0.1) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV @ 210 nm (Cyano group absorbance) | UV @ 210 nm or MS (ESI+) |
| Selectivity ( | Typically 1.2 – 1.5 | 1.1 – 1.3 |
| Resolution ( | > 2.0 (Baseline Separation) | > 1.5 |
Technical Insight: The addition of Trifluoroacetic acid (TFA) or Formic Acid is mandatory. Without it, the carboxylic acid moiety will ionize, leading to severe peak tailing and loss of chiral recognition.
Technique 3: Diastereomeric Crystallization
Best For: Low-cost, initial enrichment of low-purity mixtures.
Mechanism
This classical method involves forming a salt with a chiral amine base. The resulting diastereomeric salts (e.g., R-acid/S-amine vs. S-acid/S-amine) have different solubilities, allowing one to crystallize out while the other remains in solution.
Protocol
Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA).
-
Dissolution: Dissolve 10 g of racemic 4-cyano-3-phenylbutanoic acid in hot Ethanol (50 mL).
-
Addition: Slowly add 0.5 equivalents of (S)-PEA.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect the crystals.
-
Liberation: Suspend crystals in dilute HCl and extract with Ethyl Acetate to recover the enriched acid.
-
Recrystallization: Repeat steps 1-5 if ee% is < 98%.
Note: This method often requires 2-3 recrystallization cycles to achieve pharmaceutical-grade purity (>99% ee), resulting in lower overall yields (30-40%) compared to enzymatic routes.
Comparative Analysis Summary
| Feature | Enzymatic Resolution (CAL-B) | Chiral HPLC (Prep) | Diastereomeric Crystallization |
| Scalability | High (kg to ton) | Low (mg to g) | High (kg to ton) |
| Cost Efficiency | Excellent (Reusable enzyme) | Poor (High solvent/column cost) | Good (Cheap reagents) |
| Enantiomeric Purity | > 99% ee (High Selectivity) | > 99.9% ee | 90-98% (Requires recrystallization) |
| Throughput | Medium (24-48h reaction) | Low (Serial injection) | Low (Slow cooling steps) |
| Green Factor | High (Aqueous buffers) | Low (Organic solvents) | Medium (Solvent waste) |
Recommendation
-
For Drug Development/Production: Adopt the Enzymatic Resolution route using the ethyl ester. It offers the best balance of cost, throughput, and environmental impact.
-
For QC/Analysis: Use Chiralpak AD-H in Normal Phase mode.
References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex.com. Link
-
Ribeiro, C. M. R., et al. (2001). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6). Link
-
DaSilva, et al. (2023). "Strategies for chiral separation: from racemate to enantiomer." Royal Society of Chemistry, 13, 1630. Link
-
Chiral Technologies. Enantiomer Separation of Acidic Compounds on Chiralpak Columns. Chiraltech.com. Link
-
Sigma-Aldrich. Basics of Chiral HPLC and Inclusion Complexing. Sigmaaldrich.com.[1] Link
Sources
A Guide to the Verification of Novel Chemical Standards: A Case Study of 4-Cyano-3-phenylbutanoic Acid
Introduction: The Challenge of Characterizing Novel Intermediates
In the landscape of drug discovery and development, the synthesis of novel molecules and intermediates is a daily occurrence. One such compound, 4-Cyano-3-phenylbutanoic acid, represents a class of specialized chemical entities that may not have extensively documented physical properties. As a potential intermediate, its purity and identity are paramount to the success of subsequent synthetic steps and, ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide addresses the critical task of verifying a new chemical standard, using 4-Cyano-3-phenylbutanoic acid as a case study. We will explore the foundational technique of melting point determination, not merely as a routine measurement but as a component of a larger, self-validating analytical strategy. Recognizing the limitations of any single method, we will then integrate an orthogonal analytical technique—High-Performance Liquid Chromatography (HPLC)—to build a comprehensive and trustworthy characterization package. This dual approach is essential for establishing the identity, purity, and consistency of new chemical standards in a regulated research and development environment.
The Foundational Role of Melting Point Analysis
Melting point is a fundamental thermal property of a solid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities typically causes a depression and broadening of the melting range. Consequently, melting point determination is a time-honored, simple, and cost-effective method for the initial assessment of purity and for confirming the identity of a substance.[1]
However, the reliance on melting point alone is insufficient for definitive characterization. Isomeric impurities or contaminants with similar melting points may go undetected. Therefore, melting point analysis should be viewed as a necessary, but not sufficient, component of a comprehensive verification strategy.
Causality in Experimental Design for Melting Point Determination
The accuracy and reproducibility of melting point determination are highly dependent on a rigorously controlled procedure. The United States Pharmacopeia (USP) General Chapter <741> provides a framework for such measurements.[2][3] Key parameters are not arbitrary; they are designed to ensure thermal equilibrium and consistent results.
-
Sample Preparation: The sample must be dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing in the capillary tube, which in turn promotes even heat distribution.
-
Capillary Packing: A consistent sample height (2.5–3.5 mm as per USP guidelines) is crucial.[3][4] Too little sample can be difficult to observe, while too much can create a significant temperature gradient within the sample itself, leading to a broadened melting range.
-
Heating Rate: A slow heating rate (typically 1°C per minute) near the expected melting point is arguably the most critical parameter.[5][6][7] A rapid temperature ramp does not allow for thermal equilibrium to be established between the heating block, the thermometer, and the sample, resulting in an erroneously high and broad melting range.
Experimental Protocol: High-Precision Melting Point Determination (USP <741> Method)
This protocol is designed for the rigorous determination of the melting range of a new chemical standard like 4-Cyano-3-phenylbutanoic acid.
Instrument Calibration
Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards. This is a mandatory step for ensuring the trustworthiness of the results. The instrument's accuracy should be checked at regular intervals using three or more USP Melting Point Reference Standards that bracket the expected melting temperature of the sample.[4]
Sample Preparation
-
Ensure the 4-Cyano-3-phenylbutanoic acid standard is completely dry. If necessary, dry the sample under vacuum at a temperature below its expected melting point.
-
Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle.[7]
Capillary Loading
-
Tamp the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.[2][8]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
Repeat until a tightly packed column of 3 mm in height is achieved.[7]
Measurement
-
Rapid Preliminary Measurement: Perform a quick determination by heating at a high rate (e.g., 10-15°C/min) to establish an approximate melting temperature. This saves time during the precise measurement.
-
Accurate Measurement:
-
Set the starting temperature of the apparatus to at least 10°C below the approximate melting point found in the preliminary run.[3]
-
Allow the heating block to stabilize at this temperature.
-
Insert the packed capillary tube.
-
Initiate heating at a controlled rate of 1°C per minute.[7][8]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the span between these two temperatures.
-
-
Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for USP-compliant melting point determination.
Orthogonal Verification: The Need for a Second Perspective
While a sharp melting point suggests high purity, it does not provide quantitative data and is not specific. An orthogonal method is an analytical technique that measures the same property (in this case, purity) based on a different physical principle.[9][10] This approach provides independent confirmation of the sample's quality attributes and is a cornerstone of modern analytical validation.[10][11][12]
For purity analysis, High-Performance Liquid Chromatography (HPLC) is an ideal orthogonal technique to melting point determination.[13][14] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase, providing highly sensitive and quantitative results.[15]
Experimental Protocol: Purity Determination by HPLC-UV
This protocol outlines a general-purpose reversed-phase HPLC method for assessing the purity of a novel compound like 4-Cyano-3-phenylbutanoic acid.
Rationale for Method Parameters
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the acidic analyte.
-
Detection: UV detection at 254 nm is chosen as this wavelength is commonly absorbed by compounds containing a phenyl group. A photodiode array (PDA) detector would be even more powerful, allowing for peak purity analysis.
Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 4-Cyano-3-phenylbutanoic acid standard.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Caption: General workflow for purity analysis by HPLC-UV.
Data Interpretation: A Comparative Analysis
By employing both melting point determination and HPLC analysis, we generate two distinct but complementary sets of data. For this case study, let's assume the following results for two different batches of a newly synthesized 4-Cyano-3-phenylbutanoic acid standard.
| Parameter | Batch A | Batch B | Interpretation |
| Melting Range | 95.5 - 96.0°C | 92.0 - 94.5°C | Batch A exhibits a sharp, narrow melting range, indicative of high purity. Batch B has a depressed and broader range, suggesting the presence of impurities. |
| HPLC Purity (Area %) | 99.8% | 97.5% | The quantitative HPLC data confirms the qualitative assessment from the melting point. Batch A is of very high purity. |
| HPLC Impurity Profile | Single minor impurity at 0.15% | Major impurity at 1.8%, two minor impurities at 0.3% and 0.4% | HPLC provides specific information on the number and relative amounts of impurities, which is not possible with melting point analysis.[13][16] |
Conclusion: A Self-Validating System for Standard Verification
The characterization of a new chemical standard, such as 4-Cyano-3-phenylbutanoic acid, demands a rigorous, multi-faceted analytical approach. Relying on a single technique, even a foundational one like melting point determination, is insufficient to establish the trustworthiness required in drug development.
The melting point provides a rapid, qualitative assessment of purity and a characteristic physical constant. When performed according to established protocols like USP <741>, it is a valuable tool.[2] However, its true power is realized when it is used as part of a self-validating system. By integrating an orthogonal method like HPLC, we move from a simple observation to a quantitative, specific, and robust characterization.[11][12] The HPLC analysis validates the inference from the melting point data, and together, they provide a comprehensive and reliable assessment of the standard's identity and purity. This dual-pronged strategy ensures that researchers and drug development professionals can proceed with confidence in the quality of their critical starting materials.
References
- Google. (n.d.). Google Search.
-
CAS Common Chemistry. (n.d.). 4-Amino-4-phenylbutanoic acid. Retrieved February 3, 2026, from [Link]
-
Uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 3, 2026, from [Link]
-
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
PubChem. (n.d.). 4-Cyano-2-ethoxycarbonyl-3-phenylbutanoic acid. Retrieved February 3, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenebutanoic acid (CAS 1821-12-1). Retrieved February 3, 2026, from [Link]
-
LCGC Supplements. (2009, April 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved February 3, 2026, from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved February 3, 2026, from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved February 3, 2026, from [Link]
-
USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved February 3, 2026, from [Link]
-
National Institute of Standards and Technology. (2023, February 14). Orthogonal Measurements. Retrieved February 3, 2026, from [Link]
-
WIPO Patentscope. (n.d.). WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Retrieved February 3, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Phenibut. Retrieved February 3, 2026, from [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved February 3, 2026, from [Link]
-
Pharmaceutical Technology. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved February 3, 2026, from [Link]
-
ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved February 3, 2026, from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved February 3, 2026, from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved February 3, 2026, from [Link]
-
PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved February 3, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 3, 2026, from [Link]
-
News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved February 3, 2026, from [Link]
-
Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved February 3, 2026, from [Link]
-
MOLBASE. (n.d.). 4-Cyano-3-(4-methoxy-phenyl)-4-phenyl-butyric acid ethyl ester|31861-53-7. Retrieved February 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Retrieved February 3, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. uspbpep.com [uspbpep.com]
- 3. drugfuture.com [drugfuture.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scribd.com [scribd.com]
- 9. Orthogonal Measurements | NIST [nist.gov]
- 10. fluidimaging.com [fluidimaging.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. moravek.com [moravek.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. mastelf.com [mastelf.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Cyano-3-phenylbutanoic Acid
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe handling and responsible disposal. 4-Cyano-3-phenylbutanoic acid, a specialized organic intermediate, requires careful management to ensure laboratory safety and environmental protection. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature.
The dual functionality of a nitrile and a carboxylic acid in one molecule dictates its handling protocols. The nitrile group presents potential toxicity, while the carboxylic acid group imparts corrosive properties and specific reactivity. Therefore, a one-size-fits-all disposal plan is insufficient; a nuanced, risk-based approach is essential.
Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the compound's hazards is critical. While a specific Safety Data Sheet (SDS) for 4-Cyano-3-phenylbutanoic acid may not always be accessible, data from structurally similar compounds provide a strong basis for a conservative risk assessment.
-
Toxicity (Cyano Group): Organic nitriles can be toxic. For instance, related cyano-containing compounds are classified as "Toxic if swallowed" (H301)[1]. It is prudent to handle 4-Cyano-3-phenylbutanoic acid with the same level of caution.
-
Irritation (Carboxylic Acid Group): The carboxylic acid moiety suggests the compound may cause skin and eye irritation, similar to other functionalized acids which are known to cause skin irritation (H315) and serious eye irritation (H319)[2][3].
-
Reactivity: Nitriles can undergo hydrolysis under strongly acidic or basic conditions to produce a carboxylic acid and ammonia (or an ammonium salt).[4][5] This reaction can be exothermic and, in the case of alkaline hydrolysis, release ammonia gas[5]. Therefore, indiscriminate mixing with strong acids or bases in a waste container must be avoided.
Summary of Assumed Hazards and Handling Precautions:
| Hazard Class | GHS Hazard Statement (Assumed) | Required Handling Precautions |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling[1]. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile), lab coat, and other appropriate protective clothing[2][6]. |
| Eye Irritation | H319: Causes serious eye irritation | Wear appropriate safety glasses or chemical safety goggles[2][7]. |
| Incompatible Materials | N/A | Store and dispose of separately from strong oxidizing agents, strong bases, and strong acids[7][8]. |
Waste Segregation and Collection: The First Line of Defense
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures waste is routed to the correct disposal stream.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, chemically resistant container, clearly labeled "Hazardous Waste: 4-Cyano-3-phenylbutanoic acid, Solid" or "Hazardous Waste: 4-Cyano-3-phenylbutanoic acid, Organic Solution."
-
Labeling: The label must include the full chemical name, primary hazard(s) (e.g., "Toxic," "Irritant"), the date accumulation started, and the responsible researcher's name.
-
Physical State:
-
Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and contaminated gloves or paper towels in a designated solid waste container. Avoid creating dust[3][7].
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed liquid waste container. Do not mix with aqueous or halogenated waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and provides secondary containment[6][9].
Disposal Decision Workflow
The following diagram outlines the decision-making process for routing different forms of 4-Cyano-3-phenylbutanoic acid waste.
Caption: Decision workflow for the safe disposal of 4-Cyano-3-phenylbutanoic acid waste.
Procedural Steps for Disposal
Disposal of this compound should always be handled through a licensed hazardous waste management service, typically coordinated by your institution's EHS department. Direct disposal into drains or regular trash is strictly prohibited[3].
Protocol 1: Disposal of Unused or Waste Solid Compound
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Conduct all handling within a chemical fume hood to avoid inhalation of any fine particulates.
-
Transfer: Carefully sweep up or transfer the solid material into the designated "Solid Hazardous Waste" container[10]. Ensure the container is properly sealed.
-
Decontamination: Wipe down the spatula and any surfaces with a solvent-moistened towel (e.g., ethanol or acetone) and dispose of the towel in the same solid waste container.
-
Storage and Pickup: Store the sealed container in your lab's satellite accumulation area and arrange for pickup by EHS.
Protocol 2: Disposal of Contaminated Labware and PPE
-
Sharps and Glassware:
-
Thoroughly rinse contaminated glassware (e.g., flasks, vials) three times with a suitable solvent (e.g., acetone).
-
Collect the first two rinses as hazardous liquid waste in your designated organic liquid waste container.
-
The third rinse can often be collected in the same container.
-
After triple-rinsing, the glassware can typically be washed and reused or disposed of in a broken glass box. Consult your EHS office for specific institutional policies.
-
-
Gloves, Weigh Boats, and Wipes:
-
All disposable items grossly contaminated with 4-Cyano-3-phenylbutanoic acid must be placed in the designated "Solid Hazardous Waste" container.
-
Do not overfill the container.
-
Protocol 3: Handling Spills
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading using absorbent pads or spill socks.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, a respirator may be necessary[10].
-
Neutralization/Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container[3].
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Ultimately, the guiding principle for disposing of 4-Cyano-3-phenylbutanoic acid is to treat it as a hazardous chemical waste from cradle to grave. Adherence to institutional EHS guidelines and federal/state regulations is not just a matter of compliance, but a professional responsibility to ensure the safety of ourselves, our colleagues, and the environment[11].
References
- Vertex AI Search. (2018). MSDS of 4-amino-3-phenylbutyric acid. Sourced from a search result, providing general handling procedures for a similar compound.
- Vertex AI Search. (2024). 122920 - 4-amino-3-phenylbutyric acid HCl - Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.
- Aldrich. (2025). Aldrich 758353 - SAFETY DATA SHEET.
- Angene Chemical. (2025). Safety Data Sheet - 3-hydroxy-4-phenylbutanoic acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (N.D.). SAFETY DATA SHEET.
- C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Cyano-3-fluorophenylboronic acid.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- University of California, San Diego. (2009). Hazardous Waste Management Safety Video. YouTube.
- TRC Companies. (N.D.). Lab Safety Services - Assessment & Compliance.
- Clark, J. (N.D.). Hydrolysing Nitriles. Chemguide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. capotchem.cn [capotchem.cn]
- 11. trccompanies.com [trccompanies.com]
Personal protective equipment for handling 4-Cyano-3-phenylbutanoic acid
Core Directive: The "why" behind the Safety
As researchers, we often treat intermediates like 4-Cyano-3-phenylbutanoic acid (a key precursor in the synthesis of gabapentinoids like Phenibut) as mere building blocks. This is a critical error. This molecule possesses a dual-hazard profile: the corrosive potential of a carboxylic acid and the acute toxicity potential of an aliphatic nitrile.
This guide moves beyond generic safety advice. It provides a self-validating workflow designed to protect not just the operator, but the integrity of the downstream synthesis. Improper handling (e.g., moisture exposure) doesn't just risk safety; it hydrolyzes the nitrile, ruining your yield.
Hazard Assessment & Toxicology (E-E-A-T)
Before selecting PPE, we must understand the enemy. This compound is generally a solid (white to off-white powder) with low volatility but high bio-reactivity.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral/Inhal) | H302 / H332 | Nitrile Moiety: Aliphatic nitriles can metabolize to release cyanide ions (CN⁻) slowly in vivo, though less acutely than simple salts. | Zero Ingestion/Inhalation Tolerance. All weighing must occur in a filtered enclosure. |
| Skin/Eye Irritation | H315 / H319 | Carboxylic Acid: Proton donor causing immediate protein denaturation and tissue irritation. | Splash Protection is Mandatory. Safety glasses are insufficient; goggles are required. |
| Specific Target Organ Tox | H335 | Respiratory Irritant: Fine dusts irritate mucous membranes. | Static Control: Powder is likely electrostatic; use antistatic weighing boats to prevent aerosolization. |
Expert Insight: While the nitrile group is stable, acidic hydrolysis (unintentional contact with strong acids) can liberate toxic fumes. Keep this compound strictly segregated from strong mineral acids during storage.
Personal Protective Equipment (PPE) Matrix
Do not use a "one size fits all" approach. Select PPE based on the specific operational phase.
Phase 1: Solid Handling (Weighing & Transfer)
-
Hand Protection: Double Nitrile Gloves (min 0.11 mm thickness).
-
Why? Nitrile offers excellent resistance to solid permeation. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
-
-
Respiratory: N95 or P100 Respirator (if outside a fume hood) or Fume Hood (Preferred).
-
Why? The primary vector is dust inhalation.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Why? Dust particles can bypass standard safety glasses.
-
Phase 2: Solubilized/Reaction (Synthesis)
-
Hand Protection: Extended Cuff Nitrile (0.14 mm+) or Silver Shield® (Laminate) if using aggressive solvents (e.g., DCM, THF).
-
Why? Once dissolved, the solvent acts as a carrier, driving the toxicant through standard nitrile gloves in seconds.
-
-
Body Protection: Chemical-Resistant Apron over a standard cotton lab coat.
-
Why? Cotton absorbs liquids, holding the toxin against your chest. An apron provides the necessary barrier.
-
Operational Workflow & Decision Logic
The following diagram illustrates the critical decision points for safe handling.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier properties.
Emergency Response Protocols
This section provides a "self-validating" response system. If an accident occurs, follow this exact sequence.
A. Skin Contact (Powder)[1][2][3]
-
Brush: Gently brush off excess powder before wetting (preventing immediate large-scale dissolution/absorption).
-
Rinse: Flush with cool water for 15 minutes.
-
Verify: Check for "soapy" feeling (indicates base hydrolysis) or burning. If burning persists, seek medical aid.
B. Spill Cleanup (Solid)
-
Isolate: Mark a 2-meter radius zone.
-
PPE Up: Don N95 mask and double gloves.
-
Method: Do NOT sweep (creates dust).[1] Use the Wet Method :
-
Cover spill with paper towels dampened with inert solvent (e.g., heptane or water).
-
Scoop up the wet slurry.
-
Place in a wide-mouth jar labeled "Hazardous Waste: Toxic Solid."
-
C. Disposal[1][2][3]
-
Waste Stream: This compound must be disposed of via High-Temperature Incineration .
-
Prohibition: Never dispose of down the drain. The nitrile group can interfere with biological wastewater treatment systems.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid (Analogous Structure Safety Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitrile Compounds and Acute Toxicity Estimates. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
